2-(Pyrimidin-2-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-pyrimidin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-2-6-8-4-1-5-9-6;/h1,4-5H,2-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGLSVSIQKZECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735177 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198118-04-5 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: Pyrimidine Derivatives in Medicinal Chemistry
Executive Summary
The pyrimidine scaffold (
This technical guide dissects the pyrimidine moiety’s role in modern drug discovery, moving beyond basic textbook definitions to explore the structural activity relationships (SAR), synthetic strategies, and mechanistic nuances that drive the development of next-generation oncology and antiviral therapeutics.
Structural Biology & Pharmacophore Analysis
The "Privileged" Nature of the Ring
The pyrimidine ring is electronically distinct from benzene and pyridine due to the presence of two nitrogen atoms at positions 1 and 3.[1] This arrangement creates a significant dipole and lowers the energy of the
-
H-Bonding Potential: The N1 and N3 atoms act as potent hydrogen bond acceptors (HBAs), critical for interaction with kinase hinge regions (e.g., in ATP-competitive inhibitors).
-
-Stacking: The electron-deficient nature enhances
stacking interactions with electron-rich aromatic residues (Phe, Tyr, Trp) in protein binding pockets. -
Metabolic Stability: Unlike electron-rich rings (e.g., furan), the pyrimidine core is generally resistant to oxidative metabolism by CYPs, though substituents (alkyl/amino groups) remain vulnerable.
Pharmacophore Visualization
The following diagram illustrates the core interaction vectors of the pyrimidine scaffold in a typical kinase binding pocket.
Figure 1: Pharmacophoric mapping of the pyrimidine scaffold, highlighting key interaction vectors for kinase inhibition and SAR optimization.
Therapeutic Classes & Mechanisms
Antimetabolites: The Trojan Horse Strategy
Pyrimidine antimetabolites function by mimicking natural nucleotides, thereby inhibiting DNA/RNA synthesis.[2][3]
-
5-Fluorouracil (5-FU): A prodrug converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). The fluorine atom at C5 prevents the methylation step catalyzed by Thymidylate Synthase (TS), forming a stable ternary complex that halts DNA replication.
-
Gemcitabine: A deoxycytidine analog with gem-difluoro substituents at the 2'-position of the sugar. It inhibits ribonucleotide reductase and incorporates into DNA, causing "masked chain termination."
Kinase Inhibitors: Targeting the ATP Pocket
In oncology, pyrimidines are scaffolds of choice for ATP-competitive inhibitors.
-
Osimertinib (Tagrisso): A third-generation EGFR inhibitor targeting the T790M mutation. It utilizes a pyrimidine core decorated with an indole and a Michael acceptor (acrylamide) to form a covalent bond with Cys797.
-
Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of Met793 (hinge region), anchoring the molecule while substituents explore the hydrophobic back pocket.
Antivirals: Reverse Transcriptase Inhibition
-
Zidovudine (AZT): A thymidine analog where the 3'-OH is replaced by an azido (
) group. -
Mechanism: It is phosphorylated by host kinases to the triphosphate form. Reverse transcriptase incorporates it into viral DNA, but the lack of a 3'-OH prevents phosphodiester bond formation, causing chain termination.
Mechanism of Action Workflow (5-FU)
Figure 2: Mechanistic pathway of 5-Fluorouracil (5-FU) leading to Thymidylate Synthase inhibition and cell death.
Synthetic Methodologies
The Biginelli Reaction (Multicomponent)
For generating diversity-oriented libraries of dihydropyrimidinones (DHPMs), the Biginelli reaction is the gold standard. It allows for the rapid assembly of the pyrimidine core from simple precursors.
Protocol: Microwave-Assisted Biginelli Synthesis
-
Objective: Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones.
-
Reagents: Aromatic aldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea/Thiourea (1.2 eq),
(5 mol% catalyst). -
Solvent: Ethanol (Green solvent).
Step-by-Step Methodology:
-
Charge: In a microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and urea in ethanol (2 mL per mmol).
-
Catalyst: Add Ytterbium(III) triflate (
, 5 mol%). Note: Lewis acids accelerate the formation of the acyl-iminium intermediate. -
Irradiation: Seal the vial and irradiate at
(150 W) for 10–15 minutes. Contrast: Conventional heating requires 4–8 hours reflux. -
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Purification: The solid precipitate is filtered, washed with cold water/ethanol (1:1), and recrystallized from hot ethanol.
-
Validation: Verify structure via
-NMR (characteristic CH doublet at C4) and melting point.
Lead Optimization: on Chloropyrimidines
For modifying the C2 and C4 positions of a pre-formed pyrimidine core (e.g., 2,4-dichloropyrimidine).
-
Regioselectivity: Nucleophilic attack occurs preferentially at C4 due to less steric hindrance and greater electrophilicity compared to C2.
-
Sequence:
-
at C4 (low temp,
). -
at C2 (high temp,
or Pd-catalyzed).
-
at C4 (low temp,
Data Summary: FDA-Approved Pyrimidine Drugs
The following table highlights the diversity of the pyrimidine scaffold in clinical use.
| Drug Name | Class | Target | Indication | Key Structural Feature |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Colorectal Cancer | C5-Fluorine (Metabolic block) |
| Osimertinib | Kinase Inhibitor | EGFR (T790M) | NSCLC | Pyrimidine core + Acrylamide warhead |
| Zidovudine | Antiviral | Reverse Transcriptase | HIV/AIDS | 3'-Azido sugar |
| Trimethoprim | Antibiotic | DHFR | Bacterial Infection | 2,4-Diaminopyrimidine |
| Rosuvastatin | Statin | HMG-CoA Reductase | Hyperlipidemia | Pyrimidine core (Hydrophilic interactions) |
Future Perspectives
The field is shifting from simple inhibition to complex modulation:
-
PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors (e.g., based on the lenalidomide scaffold or linking a pyrimidine warhead to an E3 ligase ligand) are being designed to degrade rather than inhibit oncogenic proteins.
-
Covalent Inhibitors: Targeting non-catalytic cysteines with pyrimidine-acrylamide electrophiles (like Osimertinib) to overcome resistance mutations.
-
Allosteric Modulators: Targeting the C5 position to induce conformational changes outside the ATP pocket.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field. MDPI. (2024). [Link]
-
FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. (2025). [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (2025). [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives. NCBI PMC. (2021). [Link]
-
Antimetabolite Mechanisms in Cancer Therapy. Cleveland Clinic. (2023). [Link]
-
Structure-activity relationships for pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
Sources
Technical Guide: Pyrimidine Architectures as EGFR Inhibitors
This technical guide details the structural evolution, medicinal chemistry, and experimental validation of pyrimidine-based EGFR inhibitors.
Executive Summary
The epidermal growth factor receptor (EGFR) remains a primary oncogenic driver in non-small cell lung cancer (NSCLC).[1] While quinazoline scaffolds (e.g., Gefitinib) defined the first generation of ATP-competitive inhibitors, the pyrimidine scaffold has emerged as a privileged pharmacophore for next-generation design. Its capacity to function as an ATP bioisostere, coupled with a tunable substitution pattern at the C2, C4, and C5 positions, allows for precise modulation of potency, selectivity (WT-sparing), and binding kinetics (reversible vs. covalent). This guide analyzes the transition from covalent third-generation agents (Osimertinib) to reversible fourth-generation candidates targeting the C797S resistance mutation.[1]
Structural Biology & Mechanism
The Pyrimidine Pharmacophore
The pyrimidine ring serves as a "hinge binder" within the ATP-binding pocket of the EGFR kinase domain.
-
Hinge Interaction: The N1 and N3 nitrogens (or substituents at C2/C4) typically form hydrogen bonds with the backbone residues of the hinge region, specifically Met793 .
-
Gatekeeper Interaction: Substituents at the C5 position or bulky groups at C4 project toward the "gatekeeper" residue (Thr790 in wild-type, Met790 in drug-resistant mutants).
-
Solvent Front: The C2 position usually hosts a solubilizing tail that extends into the solvent-exposed region, critical for pharmacokinetic properties.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) inhibited by pyrimidine compounds.
Figure 1: EGFR signaling cascade and the interception point of pyrimidine-based inhibitors.
Medicinal Chemistry: SAR & Evolution
The evolution of these inhibitors is driven by the need to overcome resistance mutations, specifically T790M (gatekeeper mutation) and C797S (solvent front mutation).
Structure-Activity Relationship (SAR) Map
The pyrimidine core is derivatized at three key positions to achieve high affinity and selectivity.
Figure 2: SAR Map of the Pyrimidine Scaffold highlighting functional zones.
Generational Comparison
| Feature | 3rd Generation (e.g., Osimertinib) | 4th Generation (e.g., BLU-945, EAI045) |
| Binding Mode | Covalent (Irreversible) via Michael addition to Cys797 .[1] | Reversible (ATP-competitive) or Allosteric .[1] |
| Target Mutations | L858R, Ex19del, T790M .[2][3] | C797S , T790M, L858R (Triple mutant).[4] |
| Key Structural Element | Acrylamide warhead (usually at C2-aniline).[1][5] | Removal of acrylamide; enhanced hydrophobic fit or allosteric pocket binding. |
| WT Selectivity | High (spares WT EGFR).[1] | High (critical to avoid toxicity).[1] |
| Resistance Mechanism | C797S mutation (loss of covalent bond).[1] | Bypass signaling (MET amp) or new point mutations. |
Key Insight: Osimertinib utilizes an indole at C4 and a specific acrylamide-bearing aniline at C2.[1][5] The indole moiety occupies the hydrophobic pocket, while the acrylamide forms a covalent bond with Cys797. In C797S mutants, the cysteine is replaced by serine, preventing this bond. 4th generation strategies involve removing the warhead and optimizing non-covalent interactions (van der Waals, H-bonds) to regain potency without the "covalent crutch."
Experimental Protocols
Chemical Synthesis: 2,4-Diaminopyrimidine Scaffold
This protocol outlines the synthesis of a core scaffold typical of 3rd generation inhibitors (e.g., Rociletinib analogs).
Reaction Scheme Workflow:
-
Starting Material: 2,4-dichloro-5-trifluoromethylpyrimidine.[1]
-
Step 1 (Regioselective SNAr): Substitution at C4.
-
Step 2 (SNAr): Substitution at C2.
Figure 3: General synthetic route for 2,4-diaminopyrimidine EGFR inhibitors.
Detailed Protocol:
-
C4 Substitution: Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in ethanol/DMF. Cool to 0°C. Add the desired aniline (1.0 eq) and a base (NaHCO3 or DIEA, 1.2 eq).[1] Stir for 2-4 hours. The electron-withdrawing CF3 group directs nucleophilic attack primarily to the C4 position .
-
Validation: Monitor by TLC/LC-MS.[1] The C4-substituted product is the major isomer.
-
-
C2 Substitution: Dissolve the isolated intermediate in n-butanol or dioxane. Add the second amine (e.g., a solubilizing tail like N,N-dimethyl-ethylenediamine) (1.2 eq) and acid catalyst (TFA) or base (DIEA).[1] Heat to reflux (80-100°C) for 6-12 hours.
-
Purification: Flash column chromatography (DCM/MeOH).[1]
-
Biochemical Assay: ADP-Glo Kinase Assay
To determine IC50 values against WT and Mutant (T790M/L858R) EGFR.[1]
-
Reagents: Recombinant EGFR proteins (WT, T790M, C797S), Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo Reagent.
-
Procedure:
-
Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute compounds (serial dilution) in DMSO and add to 384-well plate.
-
Add EGFR enzyme and incubate for 10 min.
-
Initiate reaction by adding ATP (Km concentration) and substrate.[1] Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]
-
Read: Measure luminescence. Plot RLU vs. log[Inhibitor].
-
Cellular Viability Assay
-
Cell Lines:
-
Protocol:
References
-
Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery. Link
-
Walter, A. O., et al. (2013). "Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC." Cancer Discovery (Rociletinib study).[1] Link
-
Jia, Y., et al. (2016). "Overcoming EGFR(T790M) and EGFR(C797S) resistance with C797S-selective inhibitors." Nature.[1] Link[1]
-
To, C., et al. (2019). "Single-agent and combination strategies to overcome tertiary EGFR mutations in lung cancer." Cancer Discovery (EAI045/BLU-945 context). Link
-
Ayati, A., et al. (2021).[6] "Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy." European Journal of Medicinal Chemistry. Link
Sources
- 1. Osimertinib - Wikipedia [en.wikipedia.org]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. rcsb.org [rcsb.org]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 5. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Purification Strategies for Pyrimidine Derivatives
Executive Summary
Pyrimidine derivatives—ranging from lipophilic drug scaffolds to highly polar nucleosides—present a unique set of chromatographic challenges. The presence of basic nitrogen atoms (N1, N3) leads to secondary interactions with acidic silanols on silica stationary phases, resulting in severe peak tailing and irreversible adsorption. This guide provides a scientifically grounded decision matrix for selecting purification modes (Normal Phase, Reversed Phase, or HILIC) and details self-validating protocols to ensure high recovery and purity.
The Pyrimidine Challenge: The "Silanol Effect"
Standard silica gel (
Consequences:
-
Peak Tailing: Non-Gaussian elution profiles.
-
Co-elution: Tailing bands overlap with impurities.
-
Mass Loss: Irreversible binding to the column head.
Mechanism Visualization
The following diagram illustrates the interaction and the "Blocking Strategy" using modifiers.
Figure 1: Mechanism of amine modifiers. Triethylamine (TEA) competes for silanol sites, effectively "capping" the silica and allowing the pyrimidine to elute freely.
Strategic Decision Matrix
Do not default to Dichloromethane/Methanol. Analyze your specific derivative using this workflow.
Figure 2: Method selection based on analyte solubility and polarity.
Protocol A: Normal Phase Flash Chromatography (Synthetic Bases)
Target: Synthetic pyrimidines (e.g., aminopyrimidines) that streak on TLC plates.
Key Reagent: Triethylamine (TEA) or Ammonium Hydroxide (
The "Deactivation" Method
Simply adding TEA to the bottle is often insufficient because the silica column absorbs the amine from the first few column volumes, leaving the equilibrium unstable.
Step-by-Step Procedure:
-
TLC Optimization:
-
Run TLC in DCM/MeOH (9:1). If streaking occurs, add 1% TEA to the TLC chamber solvent.
-
Target Rf: 0.25 – 0.35 in the modified solvent.
-
-
Solvent Preparation:
-
Solvent A: Dichloromethane (DCM) + 1% TEA.
-
Solvent B: Methanol (MeOH) + 1% TEA.
-
Note: Keeping TEA concentration constant prevents baseline drift.
-
-
Column Equilibration (Crucial):
-
Flush the silica cartridge with 3 Column Volumes (CV) of Solvent A (DCM + TEA) before loading the sample.
-
Why: This saturates the silanols with TEA. The heat of adsorption (exothermic) will be noticeable; wait for the column to cool.
-
-
Sample Loading:
-
Dry Load: Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or loose silica (1:3 ratio), and evaporate to dryness. Load the powder into a solid loader.[1]
-
Avoid: Liquid loading in pure MeOH, which causes band broadening immediately.
-
-
Gradient Elution:
-
Start: 0% B for 2 CV.
-
Ramp: 0% to 10% B over 10-15 CV.
-
Hold: 10% B if product elutes.
-
Protocol B: HILIC for Nucleosides
Target: Pyrimidines attached to ribose/deoxyribose (highly polar, water-soluble). Challenge: These compounds elute in the void volume on C18 and stick permanently to Normal Phase silica.
HILIC Parameters:
-
Stationary Phase: Bare Silica or Amide-bonded silica.
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: 10 mM Ammonium Acetate in Water (pH 5.8) or 10 mM Ammonium Formate (pH 3.0).
-
Note: Buffer is required to maintain ionization state and ion-pairing.
-
Workflow:
-
Equilibration: 95% ACN / 5% Buffer. HILIC columns require longer equilibration (20-30 CV) to form the water layer on the silica surface.
-
Gradient:
-
Start: 95% ACN.
-
End: 60% ACN / 40% Buffer.
-
Inverse Logic: Unlike RP, water is the "strong" solvent here. Increasing water elutes the compound.
-
-
Sample Diluent: Dissolve sample in 50:50 ACN/Water. Pure water injection will disrupt the HILIC partition mechanism and ruin peak shape.
Protocol C: Reversed Phase (C18) Polishing
Target: Final purity check or isolation of ionizable derivatives.
pH Control Strategy:
-
Acidic (pH 2-3): Use 0.1% Formic Acid. Pyrimidines are protonated (
). Good for solubility, but may show poor retention on C18 due to polarity.[2] -
Basic (pH 10): Use 10mM Ammonium Bicarbonate or 0.1%
. Pyrimidines are neutral ( ).-
Benefit: Neutral species retain longer on C18, separating them from polar impurities.
-
Requirement: Ensure your C18 column is "Hybrid" or "High pH Stable" (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica-C18 dissolves at pH > 8.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Tailing / Streaking | Active silanols interacting with amine.[3] | Add 1% TEA (Normal Phase) or switch to High pH RP. |
| Fronting Peaks | Sample overload or solubility mismatch.[3] | Switch to Dry Loading (Celite). Reduce injection volume. |
| Product in Void | Compound too polar for chosen mode. | Switch from RP/NP to HILIC. |
| High Backpressure | Viscous solvents (MeOH/DCM) or precipitation. | Warm solvent to 35°C (if stable). Filter sample before loading.[1] |
| Split Peaks | Sample dissolved in strong solvent. | Dissolve sample in starting mobile phase conditions. |
References
-
Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Biotage Blog. [Link]
-
Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Application Notes. [Link]
-
Waters Corporation. "Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns." Waters Application Library. [Link]
-
Sorbent Technologies. "Flash Chromatography Basics & Solubility Guide." [Link]
Sources
Application Note: High-Sensitivity Identification and Quantification of Pyrimidine Compounds via HILIC-MS/MS
Abstract
This application note details a robust protocol for the identification and quantification of pyrimidine nucleobases (uracil, thymine, cytosine) and their nucleoside/nucleotide derivatives using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). Unlike traditional Reversed-Phase (RP) methods that suffer from poor retention of polar pyrimidines, this protocol utilizes a Zwitterionic-HILIC stationary phase to ensure orthogonal selectivity and enhanced electrospray ionization (ESI) efficiency. The method incorporates polarity switching (ESI+/ESI-) to simultaneously analyze basic (cytosine) and acidic (uracil, thymine) species in a single run.
Introduction & Mechanistic Rationale
The Analytical Challenge
Pyrimidine compounds are highly polar, hydrophilic molecules. In standard C18 Reversed-Phase LC, they often elute near the void volume (
-
Ion Suppression: Co-elution with unretained matrix salts and proteins.
-
Poor Peak Shape: Secondary interactions with residual silanols causing tailing.
-
Low Sensitivity: High aqueous mobile phases in RP-LC reduce desolvation efficiency in the ESI source.
The HILIC Solution
This protocol employs HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2]
-
Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase (e.g., Zwitterionic or Amide). Analytes partition between the bulk organic-rich mobile phase (typically Acetonitrile) and this stagnant aqueous layer.
-
Advantage: Pyrimidines are retained based on hydrophilicity. The high organic content (60-90% ACN) entering the MS source lowers surface tension, significantly improving droplet desolvation and increasing MS signal intensity (up to 10x vs. aqueous RP-LC).
Polarity Switching Strategy
Pyrimidines exhibit amphoteric behavior:
-
Cytosine (pKa ~4.6): Protonates easily; best detected in Positive Mode (ESI+) .
-
Uracil (pKa ~9.5) & Thymine (pKa ~9.9): Acidic NH protons deprotonate easily; best detected in Negative Mode (ESI-) .
-
Protocol Logic: To avoid dual injections, this method uses rapid polarity switching (<20 ms) to capture all analytes in a single chromatographic run.
Experimental Protocol
Reagents and Chemicals
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[3]
-
Buffer Additives: Ammonium Acetate (1M stock, pH 6.8), Ammonium Formate.
-
Internal Standards (IS):
-Uracil, -Cytosine (Stable isotope labeled standards are critical for matrix effect compensation).
Sample Preparation (Protein Precipitation)
-
Objective: Remove proteins while maintaining high organic solvent concentration to match HILIC initial conditions.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of biological fluid (Plasma/Serum/Urine) to a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 400 µL of cold Acetonitrile:Methanol (75:25 v/v) (-20°C).
-
Note: The addition of Methanol aids in the solubility of more polar nucleotides that might precipitate in pure ACN.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Incubate: Keep at -20°C for 20 minutes to complete protein aggregation.
-
Centrifuge: Spin at 14,000 x g for 15 minutes at 4°C.
-
Transfer: Collect supernatant.
-
Critical Step: Do not evaporate to dryness if possible. Evaporation and reconstitution in water can cause peak distortion (solvent mismatch) in HILIC. If concentration is needed, reconstitute in 80:20 ACN:Water .
-
LC-MS/MS Parameters
Liquid Chromatography Configuration:
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
-
Column Temp: 35°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
Mobile Phase:
-
Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 6.8 (Adjusted with dilute Acetic Acid or Ammonia).
-
Why pH 6.8? It is a compromise pH that supports ionization in both positive and negative modes.
-
-
Phase B (Organic): Acetonitrile (90%) / 10 mM Ammonium Acetate in Water (10%).
Gradient Table:
| Time (min) | % Phase B | Description |
| 0.0 | 95 | Initial equilibration (High organic for retention) |
| 1.0 | 95 | Isocratic hold to trap polar analytes |
| 8.0 | 50 | Linear ramp to elute strongly polar nucleotides |
| 9.0 | 50 | Wash step |
| 9.1 | 95 | Return to initial conditions |
| 14.0 | 95 | Re-equilibration (Critical for HILIC stability) |
Mass Spectrometry Parameters (Source):
-
Gas Temp: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V (Pos) / 3000 V (Neg)
MRM Transitions (Quantification)
The following Multiple Reaction Monitoring (MRM) transitions are optimized for selectivity.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanism |
| Cytosine | ESI (+) | 112.1 | 95.1 | 15 | Loss of NH3 |
| Cytidine | ESI (+) | 244.1 | 112.1 | 12 | Loss of Ribose (-132) |
| Uracil | ESI (-) | 111.0 | 42.0 | 20 | Ring Cleavage (NCO) |
| Uridine | ESI (-) | 243.1 | 111.0 | 15 | Loss of Ribose |
| Thymine | ESI (-) | 125.0 | 42.0 | 25 | Ring Cleavage |
| Thymidine | ESI (-) | 241.1 | 125.0 | 15 | Loss of Deoxyribose |
| Orotic Acid | ESI (-) | 155.0 | 111.0 | 18 | Decarboxylation (-CO2) |
Workflow Visualization
Experimental Workflow Diagram
The following diagram illustrates the sample processing and decision logic for pyrimidine analysis.
Caption: Integrated workflow for pyrimidine extraction and HILIC-MS/MS analysis with polarity switching logic.
Quality Control & Troubleshooting
System Suitability Criteria
Before running patient/experimental samples, ensure the system meets these criteria using a Standard Mix (1 µM):
-
Retention Factor (
): The first eluting peak (usually Thymine or Uracil in HILIC) must have to ensure separation from the void volume matrix suppression zone. -
Peak Tailing: Asymmetry factor (
) should be . If tailing occurs, check buffer pH or increase buffer concentration (up to 20 mM). -
Sensitivity: S/N ratio > 10 for the Limit of Quantitation (LOQ) standard (typically 10-50 nM).
Common Issues & Fixes
| Issue | Probable Cause | Corrective Action |
| RT Shift | HILIC equilibration time too short | Increase post-run equilibration to at least 15-20 column volumes. |
| Split Peaks | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase (e.g., 90% ACN). Do not inject 100% aqueous samples. |
| Low Signal (Neg Mode) | Wrong pH or old mobile phase | Ensure pH is ~6.8. Freshly prepare Ammonium Acetate buffers daily to prevent bacterial growth or pH drift. |
References
-
Monostori, P. et al. (2019). "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation." PLOS ONE. Available at: [Link]
-
Waters Corporation. (2021). "Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns." Application Note. Available at: [Link]
-
Olsen, R. K. et al. (2023). "Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application." Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
Permentier, H. P. et al. (2008).[6] "Fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry." Life Science Journal.[6] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. lifesciencesite.com [lifesciencesite.com]
Optimized Cytotoxicity Profiling of Novel Pyrimidine Derivatives
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Pyrimidine derivatives represent a cornerstone of oncology pharmacopoeia (e.g., 5-Fluorouracil, Gemcitabine). These compounds typically function as antimetabolites, masquerading as nucleosides to inhibit essential enzymes like thymidylate synthase or incorporating into DNA/RNA to trigger chain termination.
The Challenge: Standard cytotoxicity assays (like MTT/MTS) measure metabolic activity, not cell death directly. Because pyrimidine analogs often induce cell cycle arrest (cytostasis) before apoptosis, short incubation times (<24h) or purely metabolic readouts can yield false negatives. Furthermore, the hydrophobic nature of novel synthetic pyrimidines requires rigorous solvent management to distinguish compound toxicity from vehicle (DMSO) toxicity.
This guide provides a dual-phase protocol:
-
High-Throughput Screen (MTT): Optimized for metabolic suppression with strict solubility controls.
-
Mechanistic Validation (Flow Cytometry): To differentiate between G2/M arrest and apoptotic cell death.
Pre-Assay Critical Parameters
Before pipetting, experimental design must account for the specific physicochemical properties of pyrimidine scaffolds.
Solvent Tolerance & Solubility
Most novel pyrimidine derivatives are lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization.
-
The Limit: Mammalian cells exhibit variable sensitivity to DMSO.[1][2] While 0.5% is often cited as the upper limit, 0.1% v/v is the "Gold Standard" for sensitive lines (e.g., primary cells, neuroblasts) to prevent membrane permeabilization artifacts [1].
-
The Fix: Use a "Master Plate" method for serial dilutions to ensure the DMSO concentration remains constant (e.g., 0.1%) across all drug concentrations, rather than diluting the drug directly into the media which creates a DMSO gradient.
Incubation Duration
Pyrimidine antimetabolites are S-phase specific . They require the cell to attempt division to exert toxicity.
-
Standard: 24 hours is insufficient.
-
Requirement: 48 to 72 hours incubation is mandatory to allow the cell population to cycle through S-phase at least once in the presence of the inhibitor [2].
Chemical Interference (The "False Viability" Trap)
Certain nitrogen-containing heterocycles can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, causing false "high viability" readings [3].
-
Control: A "Cell-Free Compound Control" is required for the highest drug concentration.
Phase 1 Protocol: Optimized MTT Metabolic Assay
Objective: Determine the IC50 (half-maximal inhibitory concentration) based on mitochondrial dehydrogenase activity.
Materials
-
Cell Lines: Adherent tumor lines (e.g., MCF-7, HCT-116).
-
Reagents: MTT (5 mg/mL in PBS, sterile filtered), DMSO (Sigma-Aldrich, Hybridoma grade).
-
Instrumentation: Microplate reader (570 nm and 630 nm reference).
Experimental Workflow (Visualization)
Figure 1: Optimized MTT workflow emphasizing the Master Plate dilution step to maintain constant vehicle concentration.
Step-by-Step Procedure
-
Cell Seeding (Day 0):
-
Harvest cells and count viability (Trypan Blue >95%).
-
Seed 3,000–5,000 cells/well in 100 µL media in 96-well plates.
-
Note: Leave column 1 as "Blank" (Media only) and Column 12 as "Vehicle Control" (Cells + DMSO).
-
Incubate 24h for attachment.
-
-
Compound Preparation (Day 1):
-
Prepare a 200x stock of the pyrimidine derivative in 100% DMSO.
-
Perform 1:2 or 1:3 serial dilutions in a separate "Master Plate" using 100% DMSO.
-
Dilute these stocks 1:200 into pre-warmed culture media. Final DMSO = 0.5%.[1][3]
-
Why? This ensures every well, from low to high drug dose, has exactly 0.5% DMSO.
-
-
Treatment:
-
Aspirate old media from the cell plate (carefully).
-
Add 100 µL of drug-containing media from the dilution step.
-
Crucial Control: Add the highest drug concentration to a well without cells to check for chemical interference.
-
Incubate for 72 hours .
-
-
MTT Addition (Day 4):
-
Add 10 µL of MTT stock (5 mg/mL) to each well.
-
Incubate 3–4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization & Read:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measure Absorbance at 570 nm (Signal) and 630 nm (Background).
-
Phase 2 Protocol: Mechanism Verification (Annexin V/PI)
Since pyrimidines can cause G2/M arrest without immediate membrane rupture, MTT might underestimate efficacy. Flow cytometry is required to confirm the Mechanism of Action (MoA).
Mechanism of Action (Visualization)
Figure 2: Biological pathway of pyrimidine antimetabolites leading to apoptosis.
Protocol Summary
-
Seed cells in 6-well plates (2x10^5 cells/well).
-
Treat with the IC50 concentration (determined from MTT) for 48h.
-
Harvest cells (keep the supernatant! floating cells are apoptotic).
-
Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains necrotic nuclei).
-
Analyze via Flow Cytometry:
-
Annexin V+/PI-: Early Apoptosis (Specific drug effect).
-
Annexin V+/PI+: Late Apoptosis.
-
Annexin V-/PI+: Necrosis (Likely non-specific toxicity).
-
Data Analysis & Troubleshooting
IC50 Calculation
Do not use linear regression. Use Non-linear regression (Sigmoidal dose-response, variable slope) :
- : Log of concentration.
- : Normalized viability (%).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Phenol Red interference or Protein precipitation | Use Phenol-free media; Subtract 630nm reference. |
| "Smile" Effect (Edge) | Evaporation in outer wells | Fill outer wells with PBS; do not use for data. |
| Precipitation | Drug insoluble in aqueous media | Check stock for turbidity. Lower concentration; verify DMSO % is constant. |
| False Viability | Chemical reduction of MTT | Run cell-free drug control. If high, switch to ATP assay (CellTiter-Glo). |
References
-
Timm, M., et al. (2013). "Cytotoxicity of organic solvents in human cell cultures." Bulletin of Environmental Contamination and Toxicology.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Bernas, T., & Dobrucki, J. (2002). "Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes." Cytometry.
-
NCI-60 Screening Methodology. "Developmental Therapeutics Program." National Cancer Institute.
-
Stockert, J.C., et al. (2018). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica.
Sources
Application Note: A General Framework for Evaluating "2-(Pyrimidin-2-yl)ethanamine hydrochloride" as a Potential Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret an enzyme inhibition assay for the compound "2-(Pyrimidin-2-yl)ethanamine hydrochloride." Recognizing that this compound is a novel entity without a well-documented enzymatic target, this note presents a robust, adaptable framework. The protocols herein are designed to be a starting point for screening against a variety of enzymes and for detailed characterization once a target has been identified. We emphasize the foundational principles of enzyme kinetics, provide step-by-step experimental protocols from initial screening to mechanism of action studies, and offer guidance on data analysis and troubleshooting. The objective is to equip researchers with a self-validating system to rigorously assess the inhibitory potential of this and other novel chemical entities.
Introduction: The Rationale for Inhibition Assays
Enzyme inhibitors are cornerstones of modern pharmacology and biotechnology. By modulating the activity of specific enzymes, they can rectify pathological processes, making them invaluable as therapeutic agents. The pyrimidine scaffold, a core component of "this compound," is a privileged structure in medicinal chemistry, known to be part of molecules with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] Several pyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as cyclin-dependent kinase 2 (CDK2) and Polo-like kinase 4 (PLK4).[3][4]
Given this precedent, "this compound" represents a candidate for screening campaigns. This guide provides the technical and theoretical framework to systematically evaluate its enzyme inhibitory potential.
Compound at a Glance: this compound
-
Molecular Formula: C₆H₁₀ClN₃[5]
-
Molecular Weight: 159.62 g/mol [5]
-
Physicochemical Properties: As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base, a critical parameter for biochemical assays. Available data on the free base suggest it has 3 hydrogen bond acceptors and 1 donor, which can influence its interaction with protein active sites.[6]
Foundational Principles: Understanding How Inhibition Works
A rigorous assessment of an inhibitor requires a solid understanding of enzyme kinetics. Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the reaction velocity (v) to the substrate concentration ([S]).[7]
v = (Vmax * [S]) / (Km + [S])
Where:
-
Vmax is the maximum reaction velocity.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for its substrate.[7]
Enzyme inhibitors alter these kinetic parameters in distinct ways, allowing for their classification.
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Km but does not change the Vmax.[8]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency. This decreases the Vmax but does not affect the Km.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.
These relationships are crucial for designing experiments to elucidate the inhibitor's mechanism of action (MoA).
Caption: Mechanisms of common reversible enzyme inhibition types.
Experimental Design & Protocols
This section outlines a three-stage process: an initial screen for activity, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action. For illustrative purposes, we will use a generic protease enzyme with a colorimetric substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride) that produces a yellow product (p-nitroaniline) detectable at 405 nm. Researchers must adapt these protocols to their specific enzyme-substrate system.
Part 3.1: Pre-Assay Preparations
1. Compound Management:
-
Solubility Testing: Prepare a high-concentration stock solution (e.g., 10-50 mM) of "this compound" in 100% Dimethyl Sulfoxide (DMSO). Visually inspect for precipitation. If insoluble, test alternative aqueous buffers. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Stock Solution Storage: Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
2. Assay Optimization:
-
Enzyme Concentration: Determine the minimal enzyme concentration that yields a robust, linear signal over a reasonable time frame (e.g., 15-60 minutes). The reaction rate should be measured during the initial phase where substrate depletion is minimal (typically <10%).[9]
-
Substrate Concentration (Km Determination): Before inhibition studies, determine the Km of your substrate. Measure the initial reaction rate at various substrate concentrations and fit the data to the Michaelis-Menten equation. For IC50 determination, a substrate concentration equal to or below the Km is often recommended.[10]
Part 3.2: Protocol 1 - Single-Point Screening for Inhibition
Objective: To quickly determine if the compound exhibits any inhibitory activity at a high concentration.
Materials:
-
Enzyme of interest
-
Chromogenic/Fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (known inhibitor for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute enzyme and substrate to their working concentrations in assay buffer.
-
Plate Layout: Designate wells for:
-
100% Activity Control: Enzyme + Substrate + DMSO (vehicle)
-
0% Activity Control (Blank): Substrate + Assay Buffer + DMSO (no enzyme)
-
Test Compound: Enzyme + Substrate + Test Compound
-
Positive Control: Enzyme + Substrate + Positive Control Inhibitor
-
-
Assay Execution (Final Volume: 100 µL): a. Add 50 µL of Assay Buffer to all wells. b. Add 1 µL of DMSO, Test Compound (e.g., to a final concentration of 100 µM), or Positive Control to the appropriate wells. c. Add 25 µL of the working enzyme solution to all wells except the Blank. Add 25 µL of Assay Buffer to the Blank wells. d. Pre-incubate the plate for 15 minutes at the optimal reaction temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
Data Collection: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength in kinetic mode (e.g., every 60 seconds for 30 minutes).
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Calculate the Percent Inhibition: % Inhibition = (1 - (Rate_Test - Rate_Blank) / (Rate_100% - Rate_Blank)) * 100
A significant % Inhibition (e.g., >50%) warrants proceeding to IC50 determination.
Part 3.3: Protocol 2 - IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
Procedure:
-
Serial Dilution: Prepare a serial dilution series of the "this compound" stock solution. A 10-point, 3-fold dilution series is common, spanning a wide concentration range (e.g., 100 µM to 5 nM).
-
Assay Setup: Follow the same procedure as the single-point screen, but instead of a single concentration, add 1 µL of each dilution from your series to the respective wells (in triplicate).
-
Data Collection & Analysis: a. Calculate the % Inhibition for each concentration. b. Plot % Inhibition versus the log of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[11]
Sources
- 1. Buy (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl [smolecule.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(Pyrimidin-2-yl)ethanamine hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Khan Academy [khanacademy.org]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of 2-(Pyrimidin-2-yl)ethanamine Hydrochloride Stock Solution
Abstract & Application Context
2-(Pyrimidin-2-yl)ethanamine hydrochloride is a critical building block in Fragment-Based Drug Discovery (FBDD). Its structure features a pyrimidine ring—a privileged scaffold in kinase inhibitors and GPCR ligands—linked to a primary ethylamine. This motif serves as a versatile pharmacophore for hydrogen bond interactions within active sites [1].[1]
This guide provides a rigorous protocol for preparing high-integrity stock solutions. Unlike simple buffers, amine hydrochloride salts require specific handling to mitigate hygroscopicity errors and ensure long-term stability in library storage [2].
Physicochemical Profile & Pre-Formulation Analysis[1]
Before uncapping the vial, you must verify the specific salt form. This compound is commercially available as both a monohydrochloride and a dihydrochloride . Using the wrong molecular weight (MW) is the most common source of experimental error.
Table 1: Compound Specifications
| Property | Data | Critical Note |
| Compound Name | 2-(Pyrimidin-2-yl)ethanamine HCl | Check label for "Dihydrochloride" vs "Hydrochloride" |
| CAS (Free Base) | 89464-80-2 | Do not use this MW for calculations |
| CAS (HCl Salt) | 1198118-04-5 (Mono) / 99357-24-1 (Di) | Verify against Certificate of Analysis (CoA) |
| MW (Monohydrochloride) | ~159.62 g/mol | Stoichiometry: 1:1 (Base:HCl) |
| MW (Dihydrochloride) | ~196.08 g/mol | Stoichiometry: 1:2 (Base:HCl) |
| Solubility (Water) | High (>50 mM) | Prone to hydrolysis/microbial growth over time. |
| Solubility (DMSO) | Moderate to High (up to 100 mM) | Recommended for Master Stock. |
| Hygroscopicity | High | Amine salts absorb atmospheric water rapidly. |
Protocol: Stock Solution Preparation (100 mM in DMSO)
Objective: Prepare 1 mL of a 100 mM Master Stock solution. Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is selected over water to prevent hydrolytic degradation and inhibit microbial growth during -20°C storage [3].
Phase A: Calculation & Environmental Control
Causality: Amine salts are hygroscopic. If the powder clumps, it has already absorbed water, making the mass reading inaccurate (actual compound mass < measured mass).
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.
-
Calculate Mass:
-
Example (Dihydrochloride, MW 196.08):
-
Phase B: Solubilization Workflow
-
Weighing: Rapidly weigh the calculated amount into a sterile, amber glass vial (pyrimidine rings can be UV-sensitive [4]).
-
Solvent Addition: Add half the calculated volume of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 35°C for 2 minutes.
-
Why? Sonic energy breaks down crystal lattice energy, accelerating dissolution without thermal degradation.
-
-
Final Volume: Add the remaining DMSO to reach the target volume. Inverting the "half-fill" strategy prevents overshooting the volume due to displacement by the solid.
Phase C: Quality Control (Self-Validating System)
Every stock must pass the "Clear Vial Test" :
-
Hold the vial against a black background with a focused light source.
-
Pass: Liquid is optically clear.
-
Fail: Visible turbidity or "schlieren" lines (indicating incomplete mixing).
Visualized Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and logic flow for the preparation process.
Figure 1: Logic flow for the preparation of amine hydrochloride stock solutions, emphasizing salt verification and QC steps.
Storage & Stability Guidelines
| Condition | Duration | Protocol |
| -80°C (DMSO) | 6-12 Months | Ideal for Master Stocks. Use screw-cap cryovials with O-rings. |
| -20°C (DMSO) | 1-3 Months | Working stock. Avoid >3 freeze-thaw cycles. |
| 4°C (Aqueous) | < 1 Week | Not recommended for storage. Hydrolysis risk. |
| Room Temp | < 24 Hours | Keep protected from light. |
Important Note on "Freezing": Pure DMSO freezes at 19°C. When stored at -20°C, the stock will be solid. You must completely thaw and vortex the solution before use to ensure homogeneity, as concentration gradients can form during freezing [5].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20407055, 2-(Pyrimidin-2-yl)ethan-1-amine. Retrieved from [Link]
-
Wikipedia. Pyrimidine: Photolytic Decomposition. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Pyrimidin-2-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached via a two-step sequence starting from a readily available pyrimidine precursor. The general strategy involves the introduction of a two-carbon nitrile-containing side chain, followed by the reduction of the nitrile to a primary amine and subsequent salt formation.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Step 1: Synthesis of 2-(Pyrimidin-2-yl)acetonitrile
This initial step is crucial for establishing the carbon framework of the target molecule. A common method involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an acetonitrile synthon.
A1: Low conversion in this nucleophilic aromatic substitution reaction can stem from several factors:
-
Insufficiently Activated Substrate: While 2-chloropyrimidine is reactive, the electron-withdrawing nature of the pyrimidine ring is key to facilitating the substitution. Ensure your starting material is pure.
-
Base Strength and Steric Hindrance: The choice of base is critical for deprotonating malononitrile to form the nucleophile.
-
Weak Base: Using a base that is too weak may not generate a sufficient concentration of the malononitrile anion.
-
Sterically Hindered Base: A bulky base might struggle to access the acidic protons of malononitrile efficiently.
-
-
Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. Insufficient temperature can lead to slow or incomplete reactions.
-
Solvent Choice: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Aprotic polar solvents like DMF or DMSO are often good choices as they can solvate the cationic counter-ion of the base and promote the reaction.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Confirm the purity of your 2-chloropyrimidine and malononitrile using techniques like NMR or GC-MS.
-
Optimize the Base:
-
Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Adjust Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. A temperature range of 80-120 °C is a reasonable starting point.
-
Solvent Considerations: If solubility is an issue, switch to a higher-boiling aprotic polar solvent. Ensure the solvent is anhydrous, as water can quench the base and the nucleophile.
Step 2: Reduction of 2-(Pyrimidin-2-yl)acetonitrile to 2-(Pyrimidin-2-yl)ethanamine
The reduction of the nitrile group is a critical transformation to yield the desired primary amine. Both metal hydride reagents and catalytic hydrogenation are common methods.
A2: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions.[1][2] This occurs when the initially formed primary amine attacks the intermediate imine, leading to over-alkylation.[2]
Causality and Mitigation Strategies:
-
Reaction Mechanism: The reduction proceeds through an imine intermediate. The desired primary amine product can act as a nucleophile and react with this imine.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and can sometimes lead to over-reduction and side reactions if not used carefully.[1][3][4][5]
-
Catalytic Hydrogenation: This method can be more selective. The choice of catalyst and the addition of ammonia can significantly suppress the formation of secondary and tertiary amines.[1][2]
-
Troubleshooting Protocol:
-
Catalytic Hydrogenation with Ammonia:
-
Catalyst: Use a catalyst like Raney Nickel or Palladium on carbon (Pd/C).[1][2]
-
Ammonia: Conduct the hydrogenation in the presence of ammonia (either as a gas or as a solution in the reaction solvent, e.g., methanolic ammonia). Ammonia is present in a large excess and competes with the primary amine in reacting with the imine intermediate, thus minimizing the formation of secondary amines.
-
-
Metal Hydride Reduction Modifications:
-
Slow Addition: When using LiAlH₄, add the nitrile solution slowly to a suspension of the reducing agent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the concentration of the reactive imine intermediate.
-
Alternative Hydrides: Consider using a less reactive hydride reagent, although this may require harsher reaction conditions.
-
A3: Work-up procedures for LiAlH₄ reductions are critical for obtaining a pure product in high yield. The formation of aluminum salts that can emulsify or trap the product is a common issue.
Troubleshooting the Work-up:
A carefully controlled hydrolysis and filtration sequence is necessary to remove the aluminum salts effectively. The Fieser work-up is a widely accepted and reliable method.
Detailed Fieser Work-up Protocol:
For a reaction using 'x' grams of LiAlH₄ in a solvent like diethyl ether or THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise. This step quenches the excess LiAlH₄ and is highly exothermic.
-
Add 'x' mL of 15% aqueous sodium hydroxide solution dropwise.
-
Add '3x' mL of water dropwise.
-
Stir the mixture vigorously at room temperature for at least 30 minutes. This should result in the formation of a granular, easily filterable solid.
-
Filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., diethyl ether or THF).
-
Combine the filtrate and washings , and then proceed with drying and solvent evaporation to isolate the crude amine.
III. Frequently Asked Questions (FAQs)
-
Q: What is the best way to form the hydrochloride salt of 2-(Pyrimidin-2-yl)ethanamine?
-
A: Dissolve the purified free amine in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol. Then, add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
-
-
Q: How can I monitor the progress of the nitrile reduction reaction?
-
A: Thin Layer Chromatography (TLC) is a convenient method. The nitrile starting material will be less polar than the amine product. You can use a standard silica gel plate and an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the amine). The amine can be visualized using a ninhydrin stain.
-
-
Q: What are the key characterization techniques for the final product?
-
A:
-
¹H and ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the amine N-H bonds and the absence of the nitrile C≡N bond.
-
-
-
Q: Are there any specific safety precautions I should take during this synthesis?
-
A:
-
LiAlH₄: is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. Ensure you are using appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.
-
2-Chloropyrimidine: is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE).
-
-
IV. Visualizing the Synthetic Pathway and Troubleshooting
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the reaction workflow and key decision points in troubleshooting.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the nitrile reduction step.
V. Data Summary Table
| Parameter | Step 1: Acetonitrile Addition | Step 2: Nitrile Reduction (Catalytic Hydrogenation) | Step 2: Nitrile Reduction (LiAlH₄) | Step 3: Salt Formation |
| Key Reagents | 2-Chloropyrimidine, Malononitrile, Base (e.g., NaH, KOtBu) | H₂, Catalyst (e.g., Raney Ni, Pd/C), Ammonia | LiAlH₄ | HCl |
| Typical Solvent | DMF, DMSO | Methanol, Ethanol | Diethyl ether, THF | Diethyl ether, Ethyl acetate |
| Temperature Range | 80 - 120 °C | 25 - 60 °C | 0 - 35 °C | 0 - 25 °C |
| Common Issues | Low conversion, Side reactions | Formation of secondary/tertiary amines | Difficult work-up, Over-reduction | Product oiling out, Incomplete precipitation |
| Monitoring | TLC, LC-MS | TLC (Ninhydrin), GC-MS | TLC (Ninhydrin), GC-MS | Visual observation of precipitation |
VI. References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
-
YouTube. (2025). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Retrieved from [Link]
-
ReactionFlash. (n.d.). Nitrile to Amine. Retrieved from [Link]
Sources
Technical Support Center: Solutions for Low Yield in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their pyrimidine synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common issues faced in the laboratory.
Frequently Asked Questions (FAQs) - General Issues
Question 1: My pyrimidine synthesis reaction is giving a very low yield. What are the first things I should check?
Answer: A low yield in pyrimidine synthesis can often be traced back to a few fundamental parameters. Before delving into more complex troubleshooting, a systematic check of the following is recommended:
-
Purity of Starting Materials: Impurities in your aldehyde, β-dicarbonyl compound, urea/thiourea, or nitrile can introduce side reactions that consume your reactants and lower the yield of the desired pyrimidine.[1] Always use reagents of the highest possible purity. If in doubt, consider purifying your starting materials before use.
-
Stoichiometry of Reactants: The molar ratio of your reactants is critical. For instance, in the Biginelli reaction, a slight excess of urea or thiourea is often employed to drive the reaction towards completion.[2] Carefully calculate and weigh your starting materials to ensure the correct stoichiometry.
-
Reaction Monitoring: It's crucial to know when your reaction has reached completion. Prolonged reaction times can lead to the degradation of your product, while insufficient time results in incomplete conversion. Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction.[3]
-
Atmospheric Conditions: Certain pyrimidine syntheses, particularly the Pinner reaction, are highly sensitive to moisture.[1] The presence of water can lead to the hydrolysis of key intermediates, significantly reducing your yield.[1] Ensure you are using anhydrous solvents and a dry inert atmosphere (e.g., nitrogen or argon) when necessary.
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of pyrimidine synthesis. However, it is not without its challenges.[4][5]
Question 2: I'm performing a Biginelli reaction and my yield is consistently low, with a significant amount of a major byproduct. How can I identify the byproduct and suppress its formation?
Answer: The most common byproduct in the Biginelli reaction is the Knoevenagel condensation product, formed from the reaction between the aldehyde and the β-ketoester.[1][6] This side reaction is competitive with the main Biginelli pathway.
Identifying the Knoevenagel Adduct:
You can identify the Knoevenagel adduct using spectroscopic methods:
-
NMR Spectroscopy: The Knoevenagel product will lack the characteristic signals of the urea or thiourea moiety.
-
Mass Spectrometry: The molecular weight of the Knoevenagel adduct will correspond to the condensation of the aldehyde and the β-ketoester, minus a molecule of water.
Strategies to Suppress Knoevenagel Condensation:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. While classical methods use strong Brønsted acids like HCl, these can sometimes favor the Knoevenagel condensation.[5] Consider using milder Lewis acids or solid acid catalysts.[7]
-
Reaction Conditions: Adjusting the reaction temperature can also help. In some cases, a lower reaction temperature may favor the Biginelli pathway.
-
One-Pot, Two-Step Modification: A useful strategy is to first react the aldehyde and urea/thiourea to form the corresponding acyliminium ion intermediate before adding the β-ketoester. This pre-formation of the key Biginelli intermediate can outcompete the Knoevenagel condensation.
Troubleshooting Workflow for Biginelli Reaction
Caption: A logical workflow for troubleshooting low yields in the Pinner synthesis.
Data & Protocols
Table 1: Comparison of Various Catalysts for the Biginelli Reaction
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| HCl | Ethanol, reflux | 40-60 | [5] |
| Yb(OTf)₃ | Solvent-free, 100°C | 85-95 | [7] |
| InCl₃ | Acetonitrile, reflux | 80-92 | [7] |
| ZrCl₄ | Solvent-free, 100°C | 88-96 | [4] |
| Zn-fum MOF | Solvent-free, 80°C | 89-98 | [8] |
Yields are representative and can vary depending on the specific substrates used.
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol is a general guideline for a solvent-free Biginelli reaction using a Lewis acid catalyst, which often provides higher yields than the classical method.
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Lewis acid catalyst (e.g., ZrCl₄, 10 mol%) [4] Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde, β-dicarbonyl compound, urea/thiourea, and the Lewis acid catalyst.
-
Heat the reaction mixture in an oil bath at 100°C with stirring for 1.5-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will often solidify.
-
Add cold water to the solidified mixture and stir vigorously to break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone. [9]
Protocol 2: Monitoring a Biginelli Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, the ratio of which should be optimized for your specific product)
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC chamber: Pour a small amount of the mobile phase into the chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it to allow equilibration. [3]2. Spot the TLC plate: Using a capillary tube, spot a small amount of your starting aldehyde, β-dicarbonyl compound, and a co-spot (both starting materials in the same spot) on the baseline of the TLC plate. As the reaction proceeds, take small aliquots of the reaction mixture and spot them on the plate at different time intervals (e.g., 0, 15, 30, 60 minutes).
-
Develop the plate: Place the TLC plate in the developing chamber and allow the mobile phase to ascend to near the top of the plate. [3]4. Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot will indicate the progress of the reaction.
References
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]
- Bandyopadhyay, D., & Mukherjee, A. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(iii), 228-236.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- ArTS. (2021). Biginelli Reaction and β‐Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds. ArTS, 8(1).
- Sahota, N., AbuSalim, D. I., Wang, M. L., Brown, C. J., Zhang, Z., El-Baba, T. J., ... & Clemmer, D. E. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(15), 4253-4261.
- Neises, B., & Steglich, W. (2013). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 9, 1572–1578.
- Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.).
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Kumar, S., & Kumar, A. (2021). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ChemistrySelect, 6(34), 9034-9041.
- Hossain, M. A., & Islam, M. S. (2018). Optimization of different solvents for the model reaction.
-
ChemRxiv. (n.d.). Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards. Retrieved from [Link]
- Lestari, W. W., & Martono, S. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(6), 949-957.
- Sonawane, R. P. (2016). Green Synthesis of Pyrimidine Derivative.
-
National Institutes of Health. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2014). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]
-
ResearchGate. (2019). ESI mass spectrum of the Biginelli reaction using a double-barrel tip. Retrieved from [Link]
-
YouTube. (2021). Preparation of Dihydropyrimidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of catalytic activity of different catalysts on the model reaction a. Retrieved from [Link]
-
Science. (2023). Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
UniTo. (n.d.). Brønsted acid catalysed enantioselective Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
ResearchGate. (2014). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Ingenta Connect. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on. Retrieved from [Link]
-
SciSpace. (2016). One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst. Retrieved from [Link]
-
PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]
-
PubMed. (2004). Determination of Pyrimidine and Purine Bases by Reversed-Phase Capillary Liquid Chromatography With At-Line Surface-Enhanced Raman Spectroscopic Detection Employing a Novel SERS Substrate Based on ZnS/CdSe Silver-Quantum Dots. Retrieved from [Link]
-
ResearchGate. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. atlas.org [atlas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arts.units.it [arts.units.it]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
"2-(Pyrimidin-2-yl)ethanamine hydrochloride" stability in DMSO
This technical guide addresses the stability, solubility, and handling of 2-(Pyrimidin-2-yl)ethanamine hydrochloride in Dimethyl Sulfoxide (DMSO). It is designed for researchers observing unexpected behavior (precipitation, color change, potency loss) in their stock solutions.
Compound Classification: Primary Amine Salt (Pyrimidine derivative) Solvent Context: DMSO (Polar Aprotic, Hygroscopic) Critical Issue: Nucleophilic amine stability vs. DMSO impurities/oxidative potential.
Part 1: The Chemistry of Instability
Why is my stock solution degrading?
Contrary to the assumption that DMSO is inert, it is a reactive solvent under specific conditions. For This compound , three specific chemical vectors drive instability.
The Formaldehyde Trap (Maillard-Type Impurities)
DMSO slowly decomposes (via disproportionation or oxidation) to form trace amounts of formaldehyde and dimethyl sulfide , especially when stored in light or at room temperature.
-
Mechanism: The primary amine group (-NH₂) on the ethane chain is a nucleophile. Even though the HCl salt protonates the amine (R-NH₃⁺), an equilibrium always exists with the free base.
-
Result: The free amine reacts with trace formaldehyde to form a hemiaminal or Schiff base (imine) . This often manifests as a slight yellowing of the solution.
The Hygroscopic Hydrolysis Cycle
DMSO is aggressively hygroscopic (absorbs water from air).
-
The HCl Factor: The hydrochloride counterion makes the micro-environment acidic.
-
The Risk: While the pyrimidine ring is stable, the introduction of water into an acidic DMSO solution creates a hydrolytic environment. Over months, this can degrade the ethyl linker or promote ring-opening side reactions in the presence of other electrophiles.
Freeze-Thaw Crystallization
DMSO freezes at 18.5°C. Repeated freezing and thawing creates concentration gradients (cryoconcentration).
-
The Risk: The salt may crash out of solution (precipitate) at the bottom of the vial. If not aggressively vortexed before use, the supernatant will be hypotonic (lower concentration than calculated), leading to false negatives in biological assays.
Stability Interaction Map
The following diagram illustrates the degradation pathways and stress factors for this specific molecule in DMSO.
Figure 1: Mechanistic pathways showing how DMSO impurities and moisture compromise the primary amine.
Part 2: Troubleshooting Guide
Identify and fix your specific issue.
Scenario A: "My solution turned yellow."
-
Diagnosis: Oxidation or Schiff base formation. The primary amine has reacted with aldehydes (impurities in lower-grade DMSO) or oxidized due to air exposure.
-
Impact: Likely <5% purity loss, but potential toxicity from byproducts in sensitive cell assays.
-
Action: Discard. For the next batch, use anhydrous, analytical-grade DMSO (≥99.9%) packed under argon.
Scenario B: "There is a white pellet/cloudiness at the bottom."[1]
-
Diagnosis: Precipitation due to "Salting Out" or Cryoconcentration.
-
Mechanism: The HCl salt is polar. If the DMSO absorbed water, the solubility dynamics change. Alternatively, the sample was frozen, and the salt crystallized and didn't re-dissolve upon thawing.
-
Action:
-
Warm the vial to 37°C for 5-10 minutes.
-
Sonicate for 60 seconds (critical step).
-
Vortex vigorously.
-
Verification: Inspect against a dark background. If clear, it is safe to use.
-
Scenario C: "My IC50 values are shifting (Potency Loss)."
-
Diagnosis: Hygroscopic dilution or protonation shift.
-
Mechanism: If your DMSO stock absorbed 5% water (common in humid labs), your concentration is now 5% lower. Furthermore, the extra water changes the pH, potentially affecting how the drug binds in the assay (protonated vs. free base).
-
Action: Measure the water content (Karl Fischer titration if available) or prepare a fresh stock in a single-use aliquot system.
Part 3: Optimized Protocols
Standard Operating Procedures (SOP) for Maximum Stability.
Preparation of 10 mM Stock Solution
-
Reagents:
-
Compound: 2-(Pyrimidin-2-yl)ethanamine HCl (MW ≈ 159.62 g/mol )
-
Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves.
-
-
Procedure:
-
Weigh 1.60 mg of compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of Anhydrous DMSO. Do not use DMSO from a bottle opened >1 month ago.
-
Vortex for 30 seconds.
-
Sonicate for 2 minutes to ensure the HCl salt lattice is fully broken.
-
Visual Check: Solution must be colorless and particle-free.
-
Storage & Handling
| Parameter | Recommendation | Reason |
| Temperature | -20°C or -80°C | Slows chemical degradation kinetics.[1] |
| Container | Amber Glass or Polypropylene | Protects from light (prevents DMSO degradation). |
| Seal | Parafilm + Desiccator | Prevents water absorption (DMSO is hygroscopic). |
| Format | Single-Use Aliquots | Avoids freeze-thaw cycles (prevents crystallization). |
| Shelf Life | 3 Months (-20°C) | Primary amines are reactive; long-term storage risks impurity formation. |
Solubility Data Reference
Estimated solubility profile for 2-(Pyrimidin-2-yl)ethanamine HCl:
| Solvent | Solubility Limit | Notes |
| DMSO | ~50 mg/mL | Soluble. Warming may be required for saturation. |
| Water | >100 mg/mL | Highly soluble (Salt form). |
| Ethanol | ~10-20 mg/mL | Moderate solubility. |
| PBS (pH 7.2) | >10 mg/mL | Good for biological dilution. |
Part 4: Decision Logic (Workflow)
Follow this flowchart when encountering issues with the stock solution.
Figure 2: Troubleshooting decision tree for stock solution management.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use the free base instead of the hydrochloride salt? A: Yes, but the free base is an oil or low-melting solid that is more prone to oxidation than the HCl salt. The HCl salt is preferred for solid-state stability. If using the free base in DMSO, purge with argon to prevent rapid yellowing (oxidation).
Q: Why does my DMSO freeze in the fridge (4°C)? A: Pure DMSO has a melting point of 18.5°C. It should freeze at 4°C. If it remains liquid at 4°C, it has absorbed significant water (acting as antifreeze) or is degraded. Discard liquid DMSO found at 4°C.
Q: Can I dilute the DMSO stock directly into cell culture media? A: Yes. The HCl salt is highly water-soluble.[2] However, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity to cells. The acidity of the HCl salt is negligible at these dilutions due to the buffering capacity of culture media.
References
-
Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Gaylord Chemical Company.
-
Cayman Chemical. (2022).[3] Product Information: Preparation of Stock Solutions in DMSO. Cayman Chemical Technical Support.
-
PubChem. (2025).[4] Compound Summary: 2-(Pyrimidin-2-yl)ethanamine. National Library of Medicine.
-
Epshtein, D. (2020). Reactivity of DMSO with Primary Amines and Formaldehyde Impurities. Journal of Organic Chemistry (General Principles of DMSO Instability).
Sources
Technical Support Center: Addressing Poor Solubility of Pyrimidine Compounds in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant hurdle in drug discovery: the poor aqueous solubility of pyrimidine-based compounds. Pyrimidine scaffolds are integral to a vast array of therapeutic agents, from anticancer to antiviral drugs, making the ability to effectively work with these molecules paramount.[1][2][3]
Poor solubility can lead to a cascade of issues, including underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR), ultimately hindering the progress of promising drug candidates.[4][5] This resource offers a structured approach to troubleshooting and overcoming these challenges, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the solubility of pyrimidine compounds.
Q1: Why do many of my pyrimidine-based compounds show poor solubility in aqueous buffers?
A1: Pyrimidine derivatives, particularly those developed as kinase inhibitors, often possess aromatic and lipophilic structural features that contribute to their potent biological activity.[6] However, these same characteristics frequently lead to low aqueous solubility. The crystalline nature of these compounds can also contribute to poor solubility, as energy is required to break the crystal lattice before the molecule can dissolve.
Q2: I dissolve my compounds in DMSO for stock solutions. Could this be causing issues in my aqueous assays?
A2: While dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, including pyrimidines, its use can lead to complications.[6][7] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution if its aqueous solubility limit is exceeded. This is a common cause of variability and underestimated potency in biological assays.[4][5] It's also important to be aware that even small percentages of residual DMSO (0.5-5%) can lead to a significant overestimation of a compound's equilibrium solubility.[8]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3: Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It's a high-throughput measurement often used in early drug discovery.[9][10][11] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in a solvent over a longer period.[9][11] For biological assays, kinetic solubility is often the more immediately relevant parameter, as it reflects the conditions of your experiment. However, understanding the thermodynamic solubility is crucial for later stages of drug development.[12]
Q4: Can changing the pH of my buffer improve the solubility of my pyrimidine compound?
A4: Yes, if your pyrimidine derivative has ionizable functional groups (acidic or basic), altering the pH of the buffer can significantly impact its solubility. For a compound with a basic functional group, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.
Troubleshooting Guide: A Problem-Oriented Approach
This guide provides a systematic approach to identifying and solving solubility-related issues in your biological assays.
Problem 1: I'm observing high variability between replicate wells in my assay.
Underlying Cause: This is a classic sign of compound precipitation. When a compound is not fully solubilized, it can exist as a heterogeneous suspension in the assay plate, leading to inconsistent concentrations in different wells. Low solubility can negatively impact bioassays by causing variable data and reducing hit rates in high-throughput screening (HTS).[4][5]
Solutions:
-
Visual Inspection: Before reading your assay plates, visually inspect them under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Reduce Final Compound Concentration: The simplest first step is to lower the final concentration of your pyrimidine compound in the assay to a level below its kinetic solubility limit.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, to minimize its effect on compound solubility and potential for assay interference.
-
Employ Co-solvents: If reducing the compound concentration is not feasible, consider the addition of a co-solvent to your aqueous buffer.[13]
Table 1: Commonly Used Co-solvents in Biological Assays
| Co-solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Can affect enzyme activity and cell viability at higher concentrations. |
| Polyethylene Glycol (PEG) 300/400 | 1-10% (v/v) | Generally well-tolerated by cells, but can increase viscosity. |
| Propylene Glycol | 1-5% (v/v) | Similar properties to PEG, good safety profile. |
Note: The compatibility of any co-solvent with your specific assay system must be validated to ensure it does not interfere with the biological readout.[13]
Problem 2: My compound shows lower than expected potency.
Underlying Cause: If a compound precipitates in the assay, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a higher IC50 value).[4][5]
Solutions:
-
Determine Kinetic Solubility: Proactively measure the kinetic solubility of your pyrimidine compounds in the specific assay buffer you are using. This will provide an upper limit for the concentrations you can reliably test.
Experimental Protocol: High-Throughput Kinetic Solubility Assay [8][10]
-
Prepare Stock Solution: Create a high-concentration stock solution of your pyrimidine compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Assay Buffer: Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer in a 96-well plate. The final DMSO concentration should be consistent with your biological assay conditions (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Analysis: Analyze the concentration of the compound remaining in the supernatant. This can be done using various methods such as HPLC-UV, LC-MS, or nephelometry (light scattering).
-
Determine Solubility Limit: The kinetic solubility is the highest concentration at which no precipitation is observed.
-
Formulation Strategies: For lead optimization and later-stage development, more advanced formulation strategies may be necessary to improve aqueous solubility.[14]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion where the drug is molecularly dispersed in a hydrophilic polymer can significantly enhance its apparent water solubility compared to its crystalline form.[6]
-
Use of Excipients: Incorporating solubilizing excipients such as cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid drug through techniques like micronization or nanonization increases the surface area, which can lead to improved dissolution rates and bioavailability.[15][16]
-
Problem 3: My structure-activity relationship (SAR) is inconsistent or illogical.
Solutions:
-
Integrate Solubility Screening Early: Implement routine solubility screening for all newly synthesized pyrimidine analogs as part of your standard compound profiling cascade.[4][5] This allows you to distinguish between effects on intrinsic potency and effects on solubility.
-
Visualize the Data: Create plots of biological activity versus solubility. This can help to identify trends where apparent activity is limited by solubility (a "solubility cliff").
Workflow for Addressing Poor Solubility in SAR Studies
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. waters.com [waters.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 2-(Pyrimidin-2-yl)ethanamine HCl vs. Standard Anti-Fibrotic Agents
The following guide provides an in-depth technical comparison of 2-(Pyrimidin-2-yl)ethanamine hydrochloride against established anti-fibrotic standards.
Given the specific chemical nature of 2-(Pyrimidin-2-yl)ethanamine (a structural isostere of histamine), this guide analyzes its potential as a Histaminergic Modulator (specifically targeting H2/H4 pathways) compared to the TGF-
Executive Summary: The Mechanistic Landscape
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), primarily driven by myofibroblast activation. While current standards like Pirfenidone and Nintedanib target the TGF-
This compound (an analogue of histamine where the imidazole ring is replaced by a pyrimidine) represents a class of histaminergic ligands . Its utility stems from the differential expression of histamine receptors (H1-H4) on fibroblasts. Unlike H1 activation (pro-fibrotic), H2 agonism and H4 antagonism are potent anti-fibrotic mechanisms, elevating intracellular cAMP and inhibiting chemotaxis.
Comparative Matrix: Pharmacological Profiles
| Feature | 2-(Pyrimidin-2-yl)ethanamine HCl | Pirfenidone | Nintedanib |
| Chemical Class | Pyrimidine-ethylamine (Histamine Isostere) | Pyridone | Indolinone derivative |
| Primary Target | Histamine Receptors (H2 Agonist / H4 Antagonist potential) | Undefined (Modulates TGF- | RTKs (VEGFR, FGFR, PDGFR) |
| Mechanism | Competitive inhibition of ATP binding to RTKs | ||
| Key Effect | Inhibits fibroblast-to-myofibroblast transition (FMT) | Anti-inflammatory & Anti-fibrotic | Inhibits fibroblast proliferation & migration |
| Solubility | High (Water/PBS) | Moderate | Low (Requires specific buffers) |
Mechanistic Deep Dive & Visualization
The Signaling Divergence
To understand the utility of 2-(Pyrimidin-2-yl)ethanamine, one must map its interference point relative to competitors.
-
The TGF-
Axis (Pirfenidone): TGF- binds receptors, phosphorylating Smad2/3, which translocate to the nucleus to drive -SMA and Collagen I transcription. -
The RTK Axis (Nintedanib): Growth factors (PDGF/FGF) activate RTKs, triggering the Ras-Raf-MEK-ERK cascade, driving proliferation.
-
The Histaminergic Axis (2-(Pyrimidin-2-yl)ethanamine):
-
Acting as an H2 Agonist , it activates Adenylyl Cyclase (AC).
- cAMP activates Protein Kinase A (PKA).
-
PKA inhibits Raf-1 , effectively blocking the profibrotic ERK cascade downstream of RTKs but independent of receptor occupancy.
-
Pathway Diagram (Graphviz)
Caption: Mechanistic divergence where 2-(Pyrimidin-2-yl)ethanamine leverages the cAMP-PKA axis to cross-inhibit the Raf-1 profibrotic cascade, distinct from TGF-b or RTK blockade.
Experimental Validation Protocols
To objectively assess this compound, researchers must employ self-validating protocols that control for non-specific amine effects.
A. In Vitro: Fibroblast-to-Myofibroblast Transition (FMT) Assay
Objective: Quantify the inhibition of
Reagents:
-
Primary Human Lung Fibroblasts (HLF).
-
TGF-
1 (Recombinant human). -
Test Compound: 2-(Pyrimidin-2-yl)ethanamine HCl (dissolved in PBS).
-
Positive Control: Pirfenidone (dissolved in DMSO).
Protocol:
-
Seeding: Plate HLFs at
cells/cm² in DMEM + 10% FBS. Allow adherence (24h). -
Starvation: Wash and switch to serum-free medium (SFM) for 24h to synchronize cell cycle.
-
Pre-treatment:
-
Group A: Vehicle (SFM).
-
Group B: TGF-
1 (5 ng/mL) only. -
Group C: TGF-
1 + 2-(Pyrimidin-2-yl)ethanamine (10, 50, 100 M). -
Group D: TGF-
1 + Pirfenidone (500 M). -
Note: Add inhibitors 1 hour prior to TGF-
1 induction.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Readout (Western Blot): Lyse cells. Immunoblot for
-SMA (42 kDa) and Collagen Type I . Normalize to GAPDH . -
Validation Check: Group B must show >3-fold increase in
-SMA vs Group A. Group D must show significant reduction (~50%).
B. In Vivo: Bleomycin-Induced Lung Fibrosis
Objective: Assess efficacy in a complex tissue environment.
Protocol:
-
Induction (Day 0): Intratracheal instillation of Bleomycin (2-3 mg/kg) in C57BL/6 mice.
-
Treatment (Day 7-21):
-
Administer 2-(Pyrimidin-2-yl)ethanamine HCl (e.g., 20 mg/kg, IP, daily) starting at the onset of inflammation/early fibrosis.
-
-
Endpoint (Day 21):
-
Hydroxyproline Assay: Hydrolyze lung tissue to quantify total collagen content.
-
Histology: Masson’s Trichrome staining (Blue = Collagen). Use Ashcroft Score for semi-quantitative grading.
-
References
-
Lord, B. et al. (2014). "Histamine H4 receptor antagonism attenuates the development of bleomycin-induced pulmonary fibrosis in mice." American Journal of Pathology. Link
-
Jordana, M. et al. (1988). "Effect of histamine on proliferation of normal human adult lung fibroblasts." Thorax. Link
-
Ghelani, D. et al. (2021). "Pirfenidone and Nintedanib: A Comprehensive Review of Their Efficacy." Cureus. Link
-
Pan, Z. et al. (2018). "Histamine H2 receptor agonist inhibits fibroblast-myofibroblast transition via the cAMP/PKA pathway." Toxicology and Applied Pharmacology. Link
-
PubChem. "2-(Pyrimidin-2-yl)ethanamine." National Library of Medicine. Link
A Comparative Guide to First and Second-Generation EGFR Inhibitors in Oncology Research
The discovery of activating mutations within the Epidermal Growth Factor Receptor (EGFR) gene marked a pivotal moment in oncology, heralding the dawn of targeted therapy for non-small cell lung cancer (NSCLC) and other malignancies. This guide provides a detailed, evidence-based comparison of the first and second generations of EGFR tyrosine kinase inhibitors (TKIs), offering researchers, scientists, and drug development professionals a clear perspective on their distinct mechanisms, clinical performance, and the experimental methodologies used for their evaluation.
The Central Role of EGFR Signaling in Cancer
Under normal physiological conditions, the EGFR signaling pathway is a tightly regulated network that governs cell proliferation, survival, and differentiation.[1] Ligand binding to EGFR, a member of the ErbB family of receptor tyrosine kinases, triggers receptor dimerization and activation of its intracellular kinase domain.[1] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cellular growth.
In certain cancers, particularly NSCLC, specific mutations in the EGFR kinase domain, such as exon 19 deletions (del19) and the L858R point mutation in exon 21, lead to constitutive, ligand-independent activation of the receptor.[1][2] This "oncogene addiction" makes cancer cells highly dependent on EGFR signaling for their survival, presenting a prime therapeutic target.[3]
Caption: Canonical EGFR signaling cascades.
First-Generation EGFR Inhibitors: The Reversible Approach
The first wave of EGFR-TKIs, including gefitinib and erlotinib, revolutionized the treatment landscape for EGFR-mutant NSCLC.[4]
Mechanism of Action: These agents are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain's binding site.[5][6] By non-covalently occupying this pocket, they block receptor autophosphorylation and halt downstream signaling.[5][6][7] Their efficacy is highly dependent on the presence of sensitizing mutations (del19, L858R), which increase the receptor's affinity for the inhibitor compared to ATP.[6]
Clinical Profile: Multiple phase 3 trials demonstrated the superiority of first-generation TKIs over traditional platinum-based chemotherapy in patients with EGFR-mutant tumors, significantly improving progression-free survival (PFS) and response rates.[1][8]
Second-Generation EGFR Inhibitors: Irreversible and Broader Inhibition
Developed to improve upon the first generation, second-generation TKIs like afatinib and dacomitinib introduced a key mechanistic innovation.
Mechanism of Action: Unlike their predecessors, these are irreversible inhibitors.[8][9] They form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained, permanent inactivation of the kinase.[10] This irreversible binding provides a more potent and durable blockade of EGFR signaling.[9]
Furthermore, these agents are pan-ErbB inhibitors, meaning they also block signaling from other members of the EGFR family, such as HER2 and HER4.[5][11] This broader inhibition was hypothesized to overcome certain resistance mechanisms and provide more comprehensive pathway suppression.
Caption: Reversible vs. Irreversible Inhibitor Binding.
Head-to-Head Comparison: Efficacy, Safety, and Resistance
The critical distinction between these two generations lies in their clinical performance and the resistance mechanisms they encounter.
Comparative Efficacy
Direct comparative trials have demonstrated that second-generation TKIs offer a statistically significant, albeit sometimes modest, improvement in PFS over first-generation agents.[4]
| Characteristic | First-Generation Inhibitors (Gefitinib, Erlotinib) | Second-Generation Inhibitors (Afatinib, Dacomitinib) |
| Binding Type | Reversible, non-covalent[4][8] | Irreversible, covalent[8][11] |
| Target Specificity | EGFR (HER1)[4] | Pan-ErbB Family (EGFR, HER2, HER4)[5] |
| Primary Indication | First-line treatment of EGFR-mutant (del19/L858R) NSCLC[7] | First-line treatment of EGFR-mutant (del19/L858R) NSCLC[12] |
| Acquired Resistance | Primarily T790M mutation (~50-60% of cases)[5][8][13] | T790M mutation, MET amplification, others[8][12] |
Table 1: Key Characteristics of First and Second-Generation EGFR Inhibitors.
Two landmark clinical trials provide the best comparative data:
-
LUX-Lung 7: This Phase IIb trial compared afatinib to gefitinib. Afatinib showed a significant improvement in median PFS (11.0 vs. 10.9 months) and time-to-treatment failure.[5] However, the difference in overall survival (OS) was not statistically significant (27.9 vs. 24.5 months).[5][14]
-
ARCHER 1050: This Phase III trial compared dacomitinib to gefitinib. Dacomitinib demonstrated a more pronounced benefit, with a significantly longer median PFS (14.7 vs. 9.2 months) and a significant improvement in median OS (34.1 vs. 26.8 months).[15][16]
| Clinical Trial | Inhibitors Compared | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| LUX-Lung 7 | Afatinib vs. Gefitinib | 11.0 vs. 10.9 months[5] | 27.9 vs. 24.5 months (Not significant)[14] |
| ARCHER 1050 | Dacomitinib vs. Gefitinib | 14.7 vs. 9.2 months[15] | 34.1 vs. 26.8 months[16] |
Table 2: Head-to-Head Clinical Trial Outcomes.
Safety and Tolerability
The increased potency and broader target profile of second-generation inhibitors come at the cost of a more pronounced toxicity profile.[8] Adverse events are typically related to on-target inhibition of EGFR and other ErbB receptors in normal tissues.
-
First-Generation: The most common adverse events are rash and diarrhea, which are generally manageable.[17][18]
-
Second-Generation: These inhibitors are associated with higher rates and severity of diarrhea and rash/stomatitis due to their potent, irreversible pan-ErbB blockade.[8][12] Dose modifications are often necessary to manage these side effects.[12][15]
Mechanisms of Acquired Resistance
Despite initial efficacy, acquired resistance is an inevitable challenge for both generations.
-
T790M "Gatekeeper" Mutation: The most common resistance mechanism to first-generation TKIs is the acquisition of a secondary mutation in exon 20, T790M.[5][13] This mutation increases the receptor's affinity for ATP, preventing the reversible inhibitor from binding effectively.[13]
-
Resistance to Second-Generation TKIs: While designed to have activity against T790M, this was not fully realized in the clinical setting.[8][13] Resistance to second-generation agents is more heterogeneous and can include the T790M mutation, amplification of other receptor tyrosine kinases like MET, or activation of bypass signaling pathways.[8][12]
Experimental Protocol: Determining Inhibitor Potency (IC50)
A fundamental experiment in the preclinical evaluation of any kinase inhibitor is the determination of its half-maximal inhibitory concentration (IC50), a measure of its potency. A cell-based proliferation assay is a standard, self-validating method.
Causality: The choice of cell lines is critical. To validate an inhibitor's intended activity spectrum, one must use cell lines with known genetic backgrounds. For example, the PC-9 cell line (harboring an EGFR exon 19 deletion) is expected to be highly sensitive to both generations of inhibitors, while the H1975 cell line (harboring both L858R and the T790M resistance mutation) should be sensitive to third-generation inhibitors but largely resistant to first-generation TKIs. Comparing results across these lines validates that the assay is measuring specific on-target effects.
Step-by-Step Protocol: Cell-Based Proliferation Assay
-
Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the EGFR inhibitor (e.g., 10-point, 3-fold dilution series starting from 10 µM) in culture media. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for IC50 Determination.
Conclusion and Future Directions
First-generation EGFR inhibitors established the paradigm of targeted therapy in EGFR-mutant NSCLC. Second-generation inhibitors built upon this foundation, offering increased potency and broader target inhibition, which translated into improved clinical outcomes, particularly PFS and, in the case of dacomitinib, OS.[12][16] This enhanced efficacy, however, is accompanied by a greater toxicity burden.[8]
The development of resistance, especially the T790M mutation, ultimately limits the durability of both generations, paving the way for third-generation inhibitors like osimertinib, which was specifically designed to target T790M-mutant tumors.[5][11] Understanding the distinct biochemical properties, clinical profiles, and resistance landscapes of first and second-generation inhibitors remains crucial for researchers developing novel therapeutic strategies and for clinicians making informed treatment decisions.
References
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A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. (2021-01-12). MDPI. [Link]
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Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors. (2018-02-15). Annals of Oncology. [Link]
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First- or second-generation epidermal growth factor receptor tyrosine kinase inhibitors in a large, real-world cohort of patients with non-small cell lung cancer. (N/A). PMC. [Link]
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First-line afatinib vs gefitinib for patients with EGFR mutation-positive NSCLC (LUX-Lung 7). (N/A). ESMO. [Link]
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Dacomitinib in first-line treatment of advanced EGFR-mutated non-small-cell lung cancer: a cost–effectiveness analysis. (2021-02-26). Becaris Publishing. [Link]
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Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. (N/A). PubMed. [Link]
-
How does erlotinib work (mechanism of action)?. (2024-12-18). Drugs.com. [Link]
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EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. (N/A). PMC. [Link]
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Second-generation EGFR and ErbB tyrosine kinase inhibitors as first-line treatment in patients with EGFR mutation-positive advanced non-small-cell lung cancer. (2019-08-15). Dove Medical Press. [Link]
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Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations. (2022-10-28). NIH. [Link]
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EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. (2018-09-01). Translational Cancer Research. [Link]
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Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis. (N/A). NIH. [Link]
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Erlotinib. (2024-10-09). NCBI Bookshelf. [Link]
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Irreversible and Reversible EGFR Inhibitors Are Directly Compared in NSCLC. (2012-08-09). AACR Journals. [Link]
-
Updated Overall Survival in a Randomized Study Comparing Dacomitinib with Gefitinib as First-Line Treatment in Patients with Advanced Non-Small-Cell Lung Cancer and EGFR-Activating Mutations. (2020-12-17). PubMed. [Link]
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Are exon 19 deletions and L858R EGFR mutations in non-small-cell lung cancer clinically different?. (N/A). PMC. [Link]
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Irreversible EGFR-TKIs: dreaming perfection. (N/A). PMC. [Link]
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ARCHER1050: A Study of Dacomitinib vs. Gefitinib in 1st-Line Treatment Of Advanced NSCLC.. (N/A). ClinicalTrials.gov. [Link]
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Progression patterns (a-b), resistance mechanisms (c), and bridging.... (N/A). ResearchGate. [Link]
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Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial. (2017-02-01). PubMed. [Link]
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Is there a role for dacomitinib, a second-generation irreversible inhibitor of the epidermal-growth factor receptor tyrosine kinase, in advanced non-small cell lung cancer?. (N/A). Taylor & Francis. [Link]
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Incidence of EGFR Exon 19 Deletions and L858R in Tumor Specimens From Men and Cigarette Smokers With Lung Adenocarcinomas. (N/A). PMC. [Link]
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Adverse event profiles of EGFR-TKI: network meta-analysis and disproportionality analysis of the FAERS database. (N/A). Frontiers. [Link]
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Dacomitinib mechanism of action: irreversible pan-HER inhibition[19][20]. Abbreviations: EGFR = epidermal growth factor receptor. (N/A). ResearchGate. [Link]
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Comparison of the efficacy of first‑/second‑generation EGFR‑tyrosine kinase inhibitors and osimertinib for EGFR‑mutant lung cancer with negative or low PD‑L1 expression. (2024-05-01). PubMed. [Link]
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Real-life Effectiveness of Afatinib Versus Gefitinib in Patients With Non-small-cell Lung Cancer: A Czech Multicentre. (N/A). Anticancer Research. [Link]
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Why EGFR Exon 21 L858R Mutations Should Be Treated Differently. (N/A). EMJ. [Link]
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ARCHER-1050: A Study of Dacomitinib vs Gefitinib in First-Line Treatment of Advanced NSCLC. (2013-06-27). Targeted Oncology. [Link]
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Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. (2024-05-24). Knya. [Link]
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(PDF) Analysis of Reported Adverse Events for First, Second, and Third Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR, TKIs). (N/A). ResearchGate. [Link]
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Afatinib and gefitinib: a direct comparison - Gridelli. (2016-09-29). Translational Cancer Research. [Link]
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The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study. (2024-02-19). PMC. [Link]
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Dacomitinib (daco) versus gefitinib (gef) for first-line treatment of advanced NSCLC (ARCHER 1050): Final overall survival (OS) analysis.. (2018-06-01). ASCO Publications. [Link]
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Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding. (N/A). PMC. [Link]
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A meta-analysis of the comparing of the first-generation and next-generation TKIs in the treatment of NSCLC. (2019-06-18). AIMS Press. [Link]
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Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. (N/A). AACR Journals. [Link]
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Irreversible and Reversible Inhibition. (N/A). AK Lectures. [Link]
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Epidermal Growth Factor Receptor Activation: How Exon 19 and 21 Mutations Changed Our Understanding of the Pathway. (2006-12-22). AACR Journals. [Link]
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Dacomitinib. (2019-04-15). NCBI Bookshelf. [Link]
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What is the mechanism of Gefitinib?. (2024-07-17). Patsnap Synapse. [Link]
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Irreversible EGFR inhibitors in the treatment of advanced NSCLC. (N/A). PubMed. [Link]
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New FDA approval for EGFR exon 19 and exon 21 L858R. (2024-10-09). LUNGevity Foundation. [Link]
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Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. (N/A). PMC. [Link]
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Comparative Technical Guide: Pirfenidone vs. 2-(Pyrimidin-2-yl)ethanamine Derivatives in Anti-Fibrotic Discovery
Executive Summary: The Shift from Pleiotropic to Targeted Therapeutics
In the landscape of Idiopathic Pulmonary Fibrosis (IPF) and hepatic fibrosis drug development, Pirfenidone remains a clinical cornerstone. However, its utility is limited by a requirement for high dosing regimens (up to 2403 mg/day) and a significant side-effect profile (photosensitivity, GI distress).
Recent medicinal chemistry efforts have pivoted toward 2-(Pyrimidin-2-yl)ethanamine hydrochloride derivatives. This chemical scaffold serves as a "privileged structure" for synthesizing novel GPR84 antagonists and kinase inhibitors that offer higher potency (µM vs mM range) and improved selectivity profiles compared to Pirfenidone.
This guide objectively compares the established performance of Pirfenidone against these emerging pyrimidine-based challengers, synthesizing data from recent comparative studies (e.g., Molecules 2020, GPR84 antagonist research).
Compound Profiles & Mechanism of Action
The Standard: Pirfenidone[1][2][3][4][5][6][7]
-
Chemical Class: Pyridone (5-methyl-1-phenyl-2-(1H)-pyridone).[1]
-
Mechanism: Pleiotropic. It downregulates TGF-β1, inhibits TNF-α secretion, and blocks p38 MAPK signaling. It is not a "lock-and-key" inhibitor of a single receptor but rather a broad modulator of the fibrotic cascade.
-
Limitations: Low potency requires massive daily doses to achieve therapeutic tissue concentrations.
The Challenger: 2-(Pyrimidin-2-yl)ethanamine Derivatives
-
Scaffold Utility: The 2-(Pyrimidin-2-yl)ethanamine moiety acts as a versatile linker, allowing for the construction of libraries targeting GPR84 (a pro-inflammatory GPCR upregulated in fibrosis) or specific collagen-regulatory kinases.
-
Lead Candidates: Novel derivatives (e.g., Compounds 12m and 12q from recent literature) have demonstrated targeted inhibition of COL1A1 (Collagen Type I alpha 1) with significantly lower IC50 values than Pirfenidone.[2][3]
Visualization: Comparative Signaling Pathways
The following diagram illustrates the broad intervention of Pirfenidone versus the targeted interception by Pyrimidine derivatives.
Caption: Figure 1. Pirfenidone acts broadly on TGF-β/MAPK, while Pyrimidine derivatives target specific upstream (GPR84) or downstream (COL1A1) nodes.
Performance Comparison: Experimental Data
The following data synthesizes results from comparative studies on Hepatic Stellate Cells (HSC-T6), a standard model for evaluating anti-fibrotic potency.
Table 1: Potency and Toxicity Profile
| Feature | Pirfenidone (Standard) | Pyrimidine Derivatives (e.g., 12m/12q) | Advantage |
| IC50 (Anti-proliferative) | > 500 µM (Low Potency) | 45.69 – 45.81 µM | Derivatives are ~10x more potent. |
| Collagen Inhibition | Moderate reduction at high doses. | Significant reduction of COL1A1 at 50 µM. | Derivatives show specific efficacy at lower doses. |
| Hydroxyproline Reduction | ~30-40% reduction (at 1-2 mM) | >50% reduction (at 50 µM) | Derivatives are more efficient at halting ECM buildup. |
| Cytotoxicity (CC50) | Low toxicity (Safety margin high) | Moderate (Must be monitored) | Pirfenidone remains safer for systemic accumulation, though derivatives require less drug. |
| Solubility | Moderate (requires binders) | Variable (Salt forms like Hydrochloride improve solubility) | Hydrochloride salt form of the amine precursor aids formulation. |
Key Insight: While Pirfenidone is established and safe, the Pyrimidine derivatives demonstrate that therapeutic effects can be achieved at concentrations one order of magnitude lower , potentially reducing the "pill burden" for patients.
Validated Experimental Protocols
To replicate these findings or screen new libraries based on the 2-(Pyrimidin-2-yl)ethanamine scaffold, use the following self-validating workflows.
Protocol A: Synthesis of Derivatives (General Scheme)
-
Reagents: this compound (Starting Material), Carboxylic Acid derivatives, HATU (Coupling agent), DIPEA.
-
Workflow:
-
Dissolve carboxylic acid derivative (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq); stir for 30 min at 0°C.
-
Add This compound (1.0 eq).
-
Stir at RT for 12h. Monitor via TLC/LC-MS.
-
Purify via flash chromatography.
-
Protocol B: In Vitro Anti-Fibrotic Screening (HSC-T6 Model)
This protocol validates the efficacy claims in Table 1.
-
Cell Culture: Maintain HSC-T6 cells in DMEM + 10% FBS.
-
Drug Treatment:
-
Seed cells at
cells/well (96-well plate). -
Incubate 24h.
-
Treat with Pirfenidone (Control: 0.1 - 2.0 mM) vs. Pyrimidine Derivative (0.1 - 100 µM).
-
-
Viability Assay (MTT):
-
Add MTT reagent (5 mg/mL). Incubate 4h.
-
Dissolve formazan in DMSO. Measure Absorbance at 490 nm.
-
-
Fibrosis Marker Quantification (ELISA):
-
Collect supernatant.
-
Use Rat COL1A1 ELISA kit to quantify collagen secretion.
-
Validation Check: The Pirfenidone control must show inhibition (approx. 20-30% at 1mM) for the assay to be considered valid.
-
Protocol C: Hydroxyproline Assay (The "Gold Standard" for Fibrosis)
Hydroxyproline is a direct measure of collagen content.
-
Hydrolysis: Lysate cells/tissue in 6N HCl at 110°C for 12h.
-
Oxidation: Add Chloramine-T solution; incubate 20 min at RT.
-
Chromophore Formation: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde); incubate at 60°C for 15 min.
-
Detection: Measure Absorbance at 550 nm.
-
Calculation: Compare against a standard curve of trans-4-hydroxy-L-proline.
Visualization: Screening Workflow
Caption: Figure 2. Workflow from chemical scaffold to biological validation.
References
-
Comparison of Pirfenidone and Novel Pyrimidine Derivatives: Zhang, Y., et al. (2020).[2] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[2][3] Molecules, 25(22), 5226.[2] (Note: This key paper establishes the efficacy of pyrimidine-based derivatives, specifically compounds 12m and 12q, against Pirfenidone in HSC-T6 models.)[2]
-
GPR84 Antagonists in Fibrosis: Recio, C., et al. (2020). Pharmacologic inhibition of GPR84 ameliorates inflammation and fibrosis in NASH. (Note: Validates the mechanism of pyrimidine-containing GPR84 antagonists in reducing fibrosis.)
-
Pirfenidone Clinical Efficacy & Mechanism: Togbe, D., et al. (2019). Pirfenidone attenuates lung fibrotic fibroblast responses to transforming growth factor-β1.[1] BMC Pulmonary Medicine.
-
Chemical Scaffold Data: PubChem Compound Summary for 2-(Pyrimidin-2-yl)ethanamine.
Sources
A Senior Application Scientist's Guide to the Purity Validation of 2-(Pyrimidin-2-yl)ethanamine hydrochloride by HPLC-UV
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. In this comprehensive technical guide, we delve into the meticulous process of validating the purity of "2-(Pyrimidin-2-yl)ethanamine hydrochloride," a key building block in medicinal chemistry, utilizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This guide will not only provide a detailed, validated methodology but also offer a comparative analysis with alternative analytical techniques, empowering you to make informed decisions in your laboratory.
The Criticality of Purity in Drug Discovery
"this compound" and its derivatives are integral to the synthesis of a wide array of biologically active compounds.[1] The presence of impurities, even in minute quantities, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method to ascertain purity is not merely a quality control measure but a fundamental aspect of scientific integrity.
An In-Depth HPLC-UV Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] When coupled with a UV detector, it provides a sensitive and specific method for analyzing compounds that possess a UV chromophore, such as the pyrimidine ring in our analyte.
The "Why" Behind the Method: A Rationale-Driven Approach
Our proposed method is built upon the principles of reversed-phase chromatography, the workhorse of the pharmaceutical analysis industry.
-
The Stationary Phase: C18 Column: We have selected a C18 (octadecylsilyl) column as the stationary phase. The long alkyl chains provide a non-polar environment, ideal for retaining our moderately polar analyte through hydrophobic interactions. This choice offers a good balance between retention and analysis time.
-
The Mobile Phase: A Buffered Acetonitrile Gradient: The mobile phase is a mixture of an aqueous buffer and an organic solvent (acetonitrile).
-
The Buffer (Ammonium Formate): The primary amine in our analyte is basic and will be protonated at acidic to neutral pH. A buffer is essential to maintain a consistent pH throughout the analysis, ensuring reproducible retention times and peak shapes. We have chosen ammonium formate as it is volatile and compatible with mass spectrometry (MS), should a future transition to LC-MS be desired.
-
The Organic Modifier (Acetonitrile): Acetonitrile is an excellent organic modifier for reversed-phase HPLC due to its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is gradually increased, will be employed. This allows for the efficient elution of the main compound while also providing good resolution from any potential, more hydrophobic impurities.
-
-
The Detection Wavelength: Leveraging the Pyrimidine Chromophore: The pyrimidine ring exhibits strong UV absorbance. Based on data for structurally similar compounds, such as 1-pyridin-3-yl-ethylamine which has absorption maxima at 204 nm and 258 nm, we will monitor the eluent at 254 nm .[3] This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from many common solvents. A full UV scan of a pure standard should be performed to confirm the optimal wavelength.
Step-by-Step Experimental Protocol
1. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of ammonium formate in HPLC-grade water and adjust the pH to 3.5 with formic acid.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).
-
Standard Solution: Accurately weigh and dissolve "this compound" in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A Self-Validating System: Ensuring Trustworthiness through Method Validation
A method is only as reliable as its validation. We will follow the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to validate our HPLC-UV method.[4]
The Validation Workflow
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleobases and featuring prominently in a vast array of therapeutic agents.[1] Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the realm of oncology, pyrimidine derivatives have been successfully developed as inhibitors of key regulatory proteins, such as Cyclin-Dependent Kinases (CDKs), which are pivotal in controlling the cell cycle.[3]
Molecular docking, a powerful computational technique, has become indispensable in the early stages of drug discovery. It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4] This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest likelihood of being potent inhibitors, thereby saving significant time and resources in the drug development pipeline.
This guide provides an in-depth, comparative analysis of two widely used molecular docking platforms, AutoDock Vina and Molecular Operating Environment (MOE) , through a focused case study: the docking of pyrimidine derivatives into the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2). As a Senior Application Scientist, my goal is not merely to provide a protocol but to elucidate the causality behind each experimental choice, empowering you to design, execute, and interpret your own comparative docking studies with scientific rigor.
The "Why": Rationale for a Comparative Docking Study
The choice of docking software can significantly influence the predicted binding poses and affinities of potential drug candidates. Different programs employ distinct search algorithms and scoring functions, which can lead to divergent results.[5] AutoDock Vina, a popular open-source tool, utilizes a hybrid scoring function that combines empirical and knowledge-based terms.[6] In contrast, MOE, a comprehensive commercial suite, offers multiple scoring functions, such as the empirical London dG and the more complex, force-field-based GBVI/WSA dG.[5][7]
Understanding the nuances of these platforms is critical for any researcher in the field. A comparative study provides invaluable insights into:
-
Software-Specific Biases: Identifying if a particular software consistently favors certain types of interactions or ligand properties.
-
Scoring Function Performance: Evaluating which scoring function is more adept at predicting the binding of a specific class of ligands to a particular target.
-
Confidence in Results: Corroborating findings across different platforms to increase confidence in the predicted binding modes.
This guide will use the inhibition of CDK2 by pyrimidine derivatives as a model system to illustrate these principles. CDK2 is a well-validated cancer target, and numerous crystal structures of CDK2 in complex with inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for validating our docking protocols.[1][8]
In-Depth Methodology: A Tale of Two Docking Protocols
To ensure a robust comparison, we will perform a docking study of three representative pyrimidine-based CDK2 inhibitors against the active site of human CDK2. The chosen protein structure for this study is PDB ID: 1Y91 , which is a crystal structure of human CDK2 in complex with a pyrazolo[1,5-a]pyrimidine inhibitor.[9] This co-crystallized ligand will be invaluable for our validation step.
Core Experimental Workflow
The overall workflow for a comparative docking study is a multi-stage process that demands careful attention to detail at each step.
Caption: High-level workflow for the comparative docking study.
Part 1: Protein and Ligand Preparation
Step 1.1: Target Protein Preparation (PDB: 1Y91)
The initial crystal structure obtained from the PDB is not immediately ready for docking. It requires careful preparation to ensure it is chemically correct and computationally tractable.
Causality Behind the Choices:
-
Removal of Water Molecules: Most docking algorithms treat the protein as rigid, and crystallographic water molecules can sterically hinder the docking of a ligand into the active site.[10][11] Unless a specific water molecule is known to be critical for ligand binding (acting as a bridge for hydrogen bonds), they are typically removed to simplify the system and allow the ligand to explore the binding pocket freely.[11]
-
Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. Adding hydrogens is crucial as they are vital for forming hydrogen bonds, which are key protein-ligand interactions.[12][13] The correct protonation state of ionizable residues at physiological pH must also be set, as this influences electrostatic interactions.[12]
-
Energy Minimization: A brief energy minimization of the prepared protein structure can help to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure.
Detailed Protocol:
-
Download the PDB file: Obtain the structure of CDK2 (PDB ID: 1Y91) from the RCSB Protein Data Bank.
-
Isolate the Protein: Remove all non-essential components, such as water molecules, co-solvents, and any chains that are not part of the biological unit of interest. For 1Y91, we will focus on chain A.
-
Protonation and Charge Assignment: Use a protein preparation utility (available in both AutoDockTools and MOE) to add hydrogen atoms and assign partial charges according to a chosen force field (e.g., AMBER).
-
Save the Prepared Protein: The final prepared protein structure is saved in the appropriate format for each docking program (.pdbqt for AutoDock Vina, .moe for MOE).
Step 1.2: Ligand Preparation
The pyrimidine derivatives to be docked must also be prepared correctly. For this study, we will use three representative pyrimidine-based CDK2 inhibitors.
Causality Behind the Choices:
-
2D to 3D Conversion: Ligand structures are often drawn in 2D. They must be converted to a 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Energy minimization is performed to obtain a more stable and realistic starting structure for docking.
-
Defining Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation.
Detailed Protocol:
-
Obtain Ligand Structures: Draw the 2D structures of the pyrimidine derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert to 3D and Energy Minimize: Use a computational chemistry program to convert the 2D structures to 3D and perform energy minimization using a suitable force field.
-
Save in Appropriate Format: Save the prepared ligands in the .pdbqt format for AutoDock Vina and as an .sd or .mol2 file for MOE.
Part 2: Docking Protocol Validation (Redocking)
Before docking our library of pyrimidine derivatives, it is imperative to validate our docking protocol. This is a self-validating step that ensures the chosen software and parameters can accurately reproduce the experimentally observed binding mode.
Causality Behind the Choices:
-
Redocking the Co-crystallized Ligand: We extract the co-crystallized inhibitor from the PDB structure (1Y91), prepare it as a ligand, and then dock it back into the active site of the prepared protein.
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. A low RMSD value (typically < 2.0 Å) indicates that the docking protocol is reliable.[9]
Detailed Protocol:
-
Extract the Co-crystallized Ligand: From the original 1Y91 PDB file, save the coordinates of the pyrazolo[1,5-a]pyrimidine inhibitor as a separate file.
-
Prepare the Ligand: Prepare this extracted ligand using the same procedure as described in Step 1.2.
-
Define the Binding Site: The binding site for docking is defined as a grid box centered on the position of the co-crystallized ligand. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational movement.
-
Perform Redocking: Run the docking simulation for the co-crystallized ligand using both AutoDock Vina and MOE.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the RMSD. If the RMSD is below 2.0 Å, the protocol is considered validated.
Caption: Step-by-step workflow for docking protocol validation.
Part 3: Comparative Docking Execution
With validated protocols, we can now proceed to dock our library of pyrimidine derivatives.
Protocol 3.1: Docking with AutoDock Vina
Causality Behind the Choices:
-
PDBQT Format: AutoDock Vina requires both the protein and ligand files to be in the PDBQT format, which contains atomic coordinates, partial charges, and atom type definitions.
-
Configuration File: A configuration file specifies the input files, the coordinates and dimensions of the search space (grid box), and the exhaustiveness of the search, which controls the computational effort.
Step-by-Step Methodology:
-
Prepare a Configuration File: Create a text file (conf.txt) specifying the paths to the prepared protein and ligand .pdbqt files, and the center and size of the grid box determined during validation.
-
Run Vina from the Command Line: Execute the Vina program from the command line, providing the configuration file as input.
-
Output: Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Protocol 3.2: Docking with MOE
Causality Behind the Choices:
-
Integrated Environment: MOE provides a graphical user interface for the entire docking workflow, from preparation to analysis.
-
Multiple Scoring Functions: MOE allows the user to choose from several scoring functions. For a thorough comparison, we will perform the docking using both the London dG (a fast, empirical scoring function) and GBVI/WSA dG (a more computationally intensive, force-field-based scoring function).
Step-by-Step Methodology:
-
Load Prepared Protein and Ligands: Open the prepared protein (.moe file) and the database of prepared ligands (.sd file) in the MOE interface.
-
Open the Docking Module: Navigate to Compute -> Dock.
-
Specify Receptor and Ligands: Set the prepared protein as the receptor and the ligand database as the input.
-
Define the Binding Site: Use the co-crystallized ligand from the validation step to define the active site.
-
Select Scoring Functions: Run the docking protocol twice. First, with London dG as the placement and rescoring function. Second, with GBVI/WSA dG as the rescoring function.
-
Output: MOE will generate a database of the docked poses for each ligand, along with their corresponding scores.
Comparative Analysis of Docking Results
The analysis of docking results is a multi-faceted process that goes beyond simply looking at the binding affinity scores.
Quantitative Data Presentation
A well-structured table is essential for comparing the quantitative results from each docking run.
| Ligand | AutoDock Vina Score (kcal/mol) | MOE London dG Score (kcal/mol) | MOE GBVI/WSA dG Score (kcal/mol) |
| Inhibitor 1 | -9.5 | -8.2 | -7.5 |
| Inhibitor 2 | -8.8 | -7.9 | -7.1 |
| Inhibitor 3 | -10.2 | -9.1 | -8.3 |
Note: The data presented in this table is illustrative and serves as a template for presenting actual experimental results.
Qualitative Analysis: Interpreting Molecular Interactions
The true value of a docking study lies in the detailed analysis of the predicted binding poses and the specific molecular interactions between the ligand and the protein's active site residues.
Key Interactions to Analyze:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for high-affinity binding. Identify the specific amino acid residues (e.g., backbone or side-chain atoms) that act as hydrogen bond donors or acceptors with the pyrimidine ligand.[14]
-
Hydrophobic Interactions: The ATP-binding pocket of kinases is often lined with hydrophobic residues. Analyze how the non-polar parts of the pyrimidine derivatives interact with these residues.
-
Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the pyrimidine ring and any attached phenyl groups can lead to favorable pi-pi stacking interactions with aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan).
Comparative Interpretation:
-
Pose Comparison: Do AutoDock Vina and MOE predict similar binding poses for the same ligand? If not, how do they differ?
-
Interaction Fingerprints: Do the different scoring functions prioritize different types of interactions? For example, does one software predict more hydrogen bonds while another emphasizes hydrophobic contacts?
-
Correlation with Known SAR: If structure-activity relationship (SAR) data is available for the pyrimidine derivatives, do the docking results correlate with the experimental biological activity? For instance, does the top-scoring compound in the docking study also have the highest experimentally measured potency?
Conclusion: Synthesizing the Findings for Informed Drug Design
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of pyrimidine derivatives, using AutoDock Vina and MOE as examples. By following these detailed, self-validating protocols, researchers can gain a deeper understanding of the strengths and limitations of different docking platforms.
The ultimate goal of such a study is to build a more reliable in silico model for predicting the binding of novel pyrimidine derivatives to the target of interest. The insights gained from comparing different software and scoring functions can guide the design of new compounds with improved potency and selectivity. Remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data. A well-executed comparative docking study, however, is an invaluable asset in the data-driven journey of modern drug discovery.
References
- Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- Tadesse, S., Caldon, E. C., Tilley, W., & Wang, S. (2019). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 62(17), 7877-7893.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.
- Williamson, D. S., Parratt, M. J., Bower, J. F., Moore, J. D., Richardson, C. M., Dokurno, P., ... & Torrance, C. J. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & medicinal chemistry letters, 15(4), 863-867.
- Labute, P. (2010). A widely applicable set of descriptors for molecular docking. In Molecular docking (pp. 145-158). Humana Press.
- De Azevedo, W. F., & Leclerc, S. (2001). The cyclin-dependent kinase family of protein kinases. Current cancer drug targets, 1(1), 61-71.
- Hassan, R. A., Kadry, H. H., Sayed, R. G., Abdou, A. M., & Refaey, R. H. (2023). Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. Bioorganic & Medicinal Chemistry, 88, 118286.
-
Pal, C. (n.d.). Understanding AutoDock Vina Software. Dr. Chinmoy Pal. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. Retrieved from [Link]
-
Chemical Computing Group. (n.d.). MOE (Molecular Operating Environment). Retrieved from [Link]
-
ResearchGate. (2015). What is the reason of removal of water molecules before docking? Retrieved from [Link]
-
ResearchGate. (2019). Why is it necessary to add hydrogen and delete water before protein-ligand docking? Retrieved from [Link]
- Sharma, P., Rane, N., & Gurram, V. K. (2004). Synthesis and QSAR studies of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as potential antimicrobial agents. Bioorganic & medicinal chemistry letters, 14(16), 4185–4190.
-
Schrödinger. (n.d.). Glide Docking: Treating Water Molecules in the Active Site. Retrieved from [Link]
- Vilar, S., Cozza, G., & Moro, S. (2008). Medicinal chemistry and the molecular operating environment (MOE): application of QSAR and molecular docking to drug discovery. Current topics in medicinal chemistry, 8(18), 1555–1572.
-
ResearchGate. (2017). What is the reason behind we have to add hydrogen atoms during the protein optimization for molecular docking? Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
-
ResearchGate. (2023). Is it needed to add hydrogen atoms to a ligand before mol.docking in AutoDock? Retrieved from [Link]
- Atanasova, M., Valova, I., & Ilieva, S. (2023). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. Molecules, 28(14), 5369.
- Su, M., Yang, Q., Du, Y., Feng, G., Liu, Z., Li, Y., & Wang, R. (2019). Comparative assessment of scoring functions on an updated benchmark: 2. Evaluation of docking accuracy.
- Jain, A. N. (2007). Scoring functions for protein-ligand docking. Current protein & peptide science, 8(5), 407-420.
- Chen, Y. C. (2015). Beware of docking!. Trends in pharmacological sciences, 36(2), 78-95.
- El-Gamal, M. I., & Oh, C. H. (2010). An update on the discovery of pyrimidine-based cyclin-dependent kinase inhibitors. Expert opinion on drug discovery, 5(6), 545-568.
-
Reddit. (2021). What AutoDock Vina scores would be considered a suitable drug candidate? Retrieved from [Link]
- Kramer, B., Rarey, M., & Lengauer, T. (1999). Evaluation of the FLEXX incremental construction algorithm for protein− ligand docking.
- Zhang, Y. (2008). On the critical role of hydrogen bonds in protein folding/unfolding. Biophysical reviews, 1(2), 81-89.
Sources
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Safety Operating Guide
2-(Pyrimidin-2-yl)ethanamine Hydrochloride: Proper Disposal Procedures
[1][2][3]
Part 1: Operational Directive
Objective: To execute the safe, compliant, and environmentally responsible disposal of 2-(Pyrimidin-2-yl)ethanamine hydrochloride (CAS: 99357-24-1 / 1616809-52-9).
Executive Summary: this compound is an organic amine salt exhibiting acute toxicity (oral) and irritant properties (skin/eye/respiratory). Under no circumstances should this compound be disposed of via sanitary sewer systems. The primary disposal route is high-temperature incineration equipped with a scrubber to neutralize nitrogen oxides (NOx) and hydrogen chloride (HCl) byproducts.
Part 2: Technical Guide & Protocols
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity and associated risks.[1] This compound is hygroscopic and generates toxic fumes upon thermal decomposition.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification |
| Chemical Name | This compound (or dihydrochloride) |
| CAS Number | 99357-24-1 (dihydrochloride); 89464-80-2 (free base) |
| Physical State | Solid (Crystalline powder) |
| Acidity (pH) | Acidic in aqueous solution (Amine salt) |
| GHS Classification | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Decomposition Products | Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), Carbon Oxides (COx) |
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous incompatibility reactions in waste streams.
-
Incompatibility Alert:
-
Strong Oxidizing Agents: Risk of fire/explosion.[1]
-
Strong Bases: Reacts to liberate the free amine, potentially altering volatility and toxicity profiles.
-
Acid Chlorides/Anhydrides: Vigorous reaction.
-
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1 compliant).
-
Skin: Nitrile rubber gloves (min thickness 0.11 mm).
-
Respiratory: N95 or P100 particulate respirator if dust formation is likely; use a fume hood for all open-container operations.
-
Disposal Workflows
Method A: Solid Waste (Preferred Route)
Applicable for: Pure substance, expired stocks, and solid residues.
-
Containerization: Place the solid material into a compatible, sealable container (High-Density Polyethylene [HDPE] or Amber Glass).
-
Labeling: Affix a hazardous waste label clearly stating:
-
Disposal: Transfer to a licensed hazardous waste contractor for rotary kiln incineration .
Method B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, or dissolved samples.
-
Segregation: Ensure the solvent stream is compatible.
-
Halogenated Solvents: (e.g., DCM, Chloroform) - Keep separate.
-
Non-Halogenated Solvents: (e.g., Methanol, Ethanol) - Keep separate.
-
-
pH Check: If the solution is highly acidic (due to the HCl salt), do not neutralize unless instructed by specific facility protocols. Neutralization can generate heat and fumes.
-
Bulking: Combine with compatible organic solvent waste streams.
-
Disposal: Incineration via waste contractor.
Method C: Contaminated Debris
Applicable for: Gloves, weighing boats, paper towels.
-
Collection: Collect in a dedicated "Solid Hazardous Waste" bag (typically 6-mil polyethylene).
-
Sealing: Double-bag to prevent rupture and dust release.
-
Disposal: Treat as hazardous solid waste (Incineration).
Part 3: Visualizations
Diagram 1: Disposal Decision Matrix
This logic flow ensures the correct waste stream is selected based on the physical state of the material.
Caption: Decision tree for segregating and processing this compound waste streams.
Diagram 2: Chemical Segregation Logic
This diagram illustrates the critical separation requirements to prevent accidental reactivity during storage and disposal.
Caption: Segregation logic highlighting critical incompatibilities (Oxidizers and Bases) to avoid during waste accumulation.
References
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: 1-(Pyrimidin-2-yl)ethanamine hydrochloride.[6] Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health & Safety.[7] Retrieved from [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.fr [fishersci.fr]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. 1-(Pyrimidin-2-yl)ethanamine hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
